NU5455
Description
Properties
Molecular Formula |
C34H33N3O5S |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C34H33N3O5S/c1-35(31(39)20-36-12-14-40-15-13-36)21-8-11-30-28(16-21)26-6-3-5-25(34(26)43-30)24-4-2-7-27-29(38)17-32(42-33(24)27)37-18-22-9-10-23(19-37)41-22/h2-8,11,16-17,22-23H,9-10,12-15,18-20H2,1H3 |
InChI Key |
NYHCXQIUWIEKQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=C(C=C1)SC3=C2C=CC=C3C4=CC=CC5=C4OC(=CC5=O)N6CC7CCC(C6)O7)C(=O)CN8CCOCC8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NU5455 in DNA Repair
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
NU5455 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the canonical non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2][3] By inhibiting the kinase activity of DNA-PKcs, this compound effectively blocks NHEJ-mediated repair. This action leads to the potentiation of DNA damage induced by radiotherapy and certain chemotherapies, such as topoisomerase II inhibitors.[1][4] Preclinical studies demonstrate that this compound can act as a powerful sensitizer, increasing the efficacy of localized cancer therapies while showing a favorable therapeutic index by minimizing toxicity to normal tissues.[2][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental methodologies related to this compound.
Introduction to DNA Double-Strand Break Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. If left unrepaired, they can lead to chromosomal aberrations, genomic instability, and cell death.[5] Eukaryotic cells have evolved two major pathways to repair DSBs:
-
Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template for repair. HR is predominantly active in the S and G2 phases of the cell cycle.
-
Non-Homologous End Joining (NHEJ): The predominant DSB repair pathway in mammalian cells, active throughout the cell cycle.[3][6] It directly ligates the broken DNA ends, a process that can be error-prone.
Given its central role in DSB repair, the NHEJ pathway is a key target for therapeutic intervention, particularly for sensitizing cancer cells to DNA-damaging agents.[5]
The Role of DNA-PKcs in Non-Homologous End Joining
The canonical NHEJ pathway is initiated by the recognition of a DSB by the Ku70/Ku80 heterodimer. This complex then recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[3][6] The kinase activity of DNA-PKcs is essential for the subsequent steps of repair, which involve the phosphorylation of various downstream targets, including itself (autophosphorylation), to process the DNA ends and recruit the ligation machinery, such as the XRCC4-Ligase IV complex.[5] Inhibition of DNA-PKcs kinase activity effectively stalls the NHEJ pathway, leading to an accumulation of unrepaired DSBs.
This compound: A Selective Inhibitor of DNA-PKcs
This compound is a novel, highly selective, and orally active inhibitor of DNA-PKcs.[2] Its development was guided by the need for high selectivity to minimize off-target effects, particularly against related PI3K-like kinases (PIKKs) such as ATM and ATR, and the broader PI3K family, which were common liabilities of earlier generation inhibitors.[5]
Data Presentation: Kinase Selectivity
Quantitative data from in vitro kinase assays demonstrate the high potency and selectivity of this compound for DNA-PKcs.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. DNA-PKcs |
| DNA-PKcs | 8.2 ± 2 | 1 |
| Vps34 | 71.3 | 8.7 |
| PI3Kδ | 276.3 | 33.7 |
| PI3Kα | 1870 | 228 |
| ATM | >10,000 | >1200 |
| ATR | >10,000 | >1200 |
| Table 1: Kinase Selectivity Profile of this compound. Data extracted from Willoughby CE, et al. J Clin Invest. 2020.[2] |
In cellular assays, this compound inhibited radiation-induced DNA-PK autophosphorylation with an IC50 of 168 nM, while not inhibiting PI3K-mediated signaling even at a concentration of 10 µM.[2][5]
Mechanism of Action: Potentiation of DNA-Damaging Agents
The therapeutic strategy for this compound is based on synergistic potentiation. By inhibiting the primary repair pathway for DSBs, this compound sensitizes cancer cells to agents that induce this type of lesion.
-
Induction of Damage: Ionizing radiation (IR) or topoisomerase II inhibitors (e.g., doxorubicin, etoposide) induce a lethal burden of DSBs.
-
Inhibition of Repair: Cancer cells attempt to repair these breaks via NHEJ. This compound blocks the kinase activity of DNA-PKcs, stalling the repair process.
-
Accumulation of Damage: Unrepaired DSBs accumulate, leading to prolonged cell cycle arrest and the persistent formation of DNA damage foci, marked by proteins like γH2AX and 53BP1.[2]
-
Cellular Outcome: The overwhelming level of genomic damage ultimately triggers apoptotic cell death or mitotic catastrophe, leading to reduced clonogenic survival.
Preclinical Efficacy: In Vitro and In Vivo Data
Extensive preclinical studies have validated the efficacy of this compound as a chemo- and radiosensitizer.
Data Presentation: In Vitro Sensitization
This compound significantly enhances the cytotoxicity of radiation and topoisomerase II inhibitors across various human cancer cell lines. The effect is highly dependent on the duration of exposure post-irradiation, with 24-hour treatment eliciting a strong radio-enhancement.[2]
| Cell Line (Cancer Type) | Agent | This compound (1 µM) Treatment | Fold Potentiation (LD80) |
| Huh7 (Hepatocellular) | Doxorubicin | 24 hours | 3.5 |
| SJSA-1 (Osteosarcoma) | Etoposide | 24 hours | 4.1 |
| HCT116 (Colorectal) | Doxorubicin | 24 hours | 3.1 |
| Hep3B (Hepatocellular) | Doxorubicin | 24 hours | 5.1 |
| Table 2: In Vitro Chemosensitization by this compound. Data from Willoughby CE, et al. J Clin Invest. 2020.[2] |
Data Presentation: In Vivo Efficacy
In animal models, orally administered this compound potentiates the effects of localized radiotherapy and chemotherapy. A key finding is the ability of this compound to enhance the therapeutic index, meaning it boosts the anti-tumor effect without a corresponding increase in damage to surrounding normal tissue.[2][6]
| Xenograft Model | Treatment | This compound Dose | Outcome |
| Calu-6 (Lung) | Localized Radiotherapy | 30 mg/kg (oral) | Significant tumor growth delay vs. radiation alone.[2][4] |
| A549 (Lung) | Localized Radiotherapy | 30 mg/kg (oral) | Increased γH2AX/53BP1 foci in tumors but not surrounding skin.[2] |
| Huh7 (Hepatocellular) | Doxorubicin-eluting beads | 30 mg/kg (oral) | Enhanced tumor response without adverse effects.[4] |
| SJSA-1 (Osteosarcoma) | Etoposide (systemic) | 100 mg/kg (oral) | Enhanced anti-tumor effect but with increased toxicity, indicating a narrow therapeutic index with systemic chemotherapy.[7] |
| Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models. |
Notably, studies in hypoxic tumors suggest this compound may be particularly effective in this setting. Chronic hypoxia can impair HR repair, making cancer cells more reliant on NHEJ. Therefore, inhibiting DNA-PKcs with this compound may preferentially sensitize these radioresistant hypoxic cells.[3][6]
Key Experimental Methodologies
The preclinical evaluation of this compound involved several key experimental protocols.
Clonogenic Cell Survival Assay
This assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents.[8][9]
-
Cell Seeding: A single-cell suspension is prepared, and cells are counted accurately. A specific number of cells are seeded into 6-well plates. The number varies depending on the expected toxicity of the treatment.
-
Treatment: Cells are allowed to attach for several hours. They are then pre-treated with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 1 hour) before being exposed to ionizing radiation or a chemotherapeutic agent.
-
Incubation: The compound remains in the media for a defined period (e.g., 24 hours) post-treatment. The media is then replaced with fresh, drug-free media.[4]
-
Colony Formation: Plates are incubated for 9-14 days until visible colonies (defined as ≥50 cells) form.[10]
-
Fixing and Staining: Colonies are fixed with paraformaldehyde or methanol and stained with crystal violet.
-
Quantification: Colonies are counted, and the surviving fraction is calculated relative to untreated controls.
Immunofluorescence Staining of DNA Damage Foci
This method visualizes and quantifies DSBs at the single-cell level by staining for surrogate markers γH2AX and 53BP1.[11][12]
-
Cell Culture & Treatment: Cells are grown on coverslips and treated with radiation and/or this compound.
-
Fixation & Permeabilization: At desired time points (e.g., 5 and 24 hours post-IR), cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 or saponin to allow antibody access.[11][13]
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for γH2AX (e.g., mouse monoclonal) and 53BP1 (e.g., rabbit polyclonal) overnight at 4°C.[11]
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 555 anti-rabbit).
-
Mounting & Imaging: Nuclei are counterstained with DAPI. Coverslips are mounted onto slides and imaged using a fluorescence microscope. Foci per nucleus are then quantified using imaging software.[14]
Animal Xenograft Studies
These studies assess in vivo efficacy and tolerability.
Conclusion and Future Directions
This compound is a highly selective DNA-PKcs inhibitor that effectively blocks the NHEJ DNA repair pathway. Its mechanism of action makes it a potent sensitizer for radiotherapy and specific chemotherapies. Preclinical data strongly support its potential to enhance the therapeutic index of localized cancer treatments, particularly in settings like hepatocellular carcinoma and for radioresistant hypoxic tumors.[2][3] The robust preclinical package for this compound and similar DNA-PK inhibitors provides a strong rationale for their continued investigation in clinical trials to improve outcomes for patients with solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 14. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
The Cellular Target of NU5455: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NU5455 is a potent and highly selective oral inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3][4] This enzyme is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][5] By inhibiting DNA-PKcs, this compound effectively blocks this repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.[2][6] This targeted action makes this compound a promising agent for enhancing the efficacy of DNA-damaging cancer therapies such as radiotherapy and chemotherapy with topoisomerase II inhibitors.[2][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value | Cell Line/System | Reference |
| DNA-PKcs | Cell-free Kinase Assay | IC50 | Not explicitly stated, but high potency implied | SelectScreen Profiling | [2] |
| DNA-PKcs | Cellular Autophosphorylation (Ser2056) | IC50 | 168 nM | MCF7 | [2] |
| PI3K Family Kinases | Cell-free Kinase Assay | IC50 | Significantly higher than for DNA-PKcs, indicating selectivity | SelectScreen Profiling | [2] |
| AKT (PI3K pathway) | Cellular Phosphorylation (Ser473) | Inhibition at 10 µM | No inhibition | MCF7 | [2] |
| Vps34 (Class III PI3K) | Not Specified | Selectivity (DNA-PK vs. Vps34) | 8.7-fold | Not Specified | [6][8] |
Table 2: Cellular Effects of this compound in Combination with DNA Damaging Agents
| Cell Line | Combination Agent | Assay | Metric | Result | Reference |
| MCF7 | 2 Gy Ionizing Radiation (IR) | Clonogenic Survival | Sensitization Enhancement Ratio (SER) | Significant sensitization | [2][3][9][10] |
| MCF7 | 2.5 Gy IR | γH2AX Foci Formation | Integrated Total Nuclear Fluorescence | Enhanced and persistent γH2AX foci | [2][9] |
| Huh7 | Doxorubicin | Clonogenic Survival | LD80 Enhancement | 3.5-fold | [2][7] |
| SJSA-1 | Etoposide | Clonogenic Survival | LD80 Enhancement | 4.1-fold | [2][7] |
| HCT116, Hep3B, Huh7 | Doxorubicin | Clonogenic Survival | LD80 Sensitization | 3.1 to 5.1-fold | [2][7][11] |
| PRKDC-/- | Doxorubicin | Clonogenic Survival | Sensitization | No effect | [2][7][11] |
| Huh7 | Doxorubicin-loaded beads | Cell Density | % Inhibition | ~58% (combination) vs. ~20% (single agents) | [12] |
Table 3: In Vivo Effects of this compound
| Xenograft Model | Combination Treatment | Parameter Measured | Result | Reference |
| Calu-6 (subcutaneous) | 3.3 Gy IR | Tumor Volume | Augmented antitumor effect | [2] |
| Calu-6 (orthotopic) | 10 Gy IR | Tumor Growth (Bioluminescence) | Enhanced antitumor effect | [2][3][11] |
| A549 (subcutaneous) | 10 Gy IR | Tumor Volume | Enhanced antitumor effect | [2] |
| Calu-6 and A549 | 10 Gy IR | γH2AX Foci in Tumors | Significant increase in foci | [2][6] |
| Calu-6 and A549 | 10 Gy IR | γH2AX Foci in Surrounding Skin/Lung | No significant increase | [2] |
| Huh7 (subcutaneous) | Doxorubicin-loaded beads | Tumor Volume | Enhanced antitumor effect | [12] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the DNA-PKcs kinase activity. This disrupts the canonical non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular DNA-PKcs Autophosphorylation Assay
-
Objective: To determine the cellular potency of this compound in inhibiting DNA-PKcs activity.
-
Cell Line: MCF7 breast cancer cells.
-
Methodology:
-
Exponentially growing MCF7 cells were treated with a range of concentrations of this compound (e.g., 0.03–10 µM) for 1 hour.
-
To induce DNA double-strand breaks and activate DNA-PKcs, cells were exposed to 10 Gy of ionizing radiation.
-
After a 30-minute incubation period post-irradiation, cells were lysed.
-
Protein extracts were subjected to Western blotting to detect the phosphorylation of DNA-PKcs at Ser2056. Total DNA-PKcs levels were also measured as a loading control.
-
Densitometry was used to quantify the percentage of phospho-DNA-PKcs relative to the total DNA-PKcs.
-
The IC50 value was calculated from the dose-response curve.[2]
-
Clonogenic Survival Assay
-
Objective: To assess the ability of this compound to sensitize cancer cells to radiation or chemotherapy.
-
Cell Lines: MCF7, Huh7, SJSA-1, and others.
-
Methodology:
-
Cells were seeded at a low density to allow for colony formation.
-
Cells were pre-treated with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
For radiosensitization, cells were then irradiated with varying doses of ionizing radiation (e.g., 2 Gy). For chemosensitization, a topoisomerase II inhibitor (e.g., doxorubicin or etoposide) was added.
-
Cells were incubated with the compounds for a specified period (e.g., 24 hours) before the media was replaced with drug-free media.
-
After a period of incubation (typically 10-14 days) to allow for colony growth, the colonies were fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction was calculated for each treatment condition, and sensitization enhancement ratios (SER) or LD80 values were determined.[2][7][9][10]
-
Immunofluorescence for γH2AX and 53BP1 Foci
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Cell Lines: MCF7, Calu-6, A549.
-
Methodology:
-
Cells were grown on coverslips and treated with this compound (e.g., 1 µM) for 1 hour, followed by irradiation (e.g., 2.5 Gy).
-
At various time points post-irradiation (e.g., 0-24 hours), cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Cells were incubated with primary antibodies against γH2AX and/or 53BP1, followed by incubation with fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with DAPI.
-
Coverslips were mounted on slides and imaged using a fluorescence microscope.
-
The number of fluorescent foci per nucleus was quantified using image analysis software.[2][6]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the efficacy of this compound in combination with radiotherapy or localized chemotherapy in a tumor model.
-
Animal Model: Nude mice bearing subcutaneous or orthotopic tumor xenografts (e.g., Calu-6, A549, Huh7).
-
Methodology:
-
Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment groups.
-
For radiotherapy studies, mice were administered this compound (e.g., 30 mg/kg) or vehicle orally 30 minutes before localized tumor irradiation.
-
For localized chemotherapy, drug-eluting beads (e.g., loaded with doxorubicin) were implanted intratumorally, followed by oral administration of this compound.
-
Tumor growth was monitored over time by measuring tumor volume with calipers or through bioluminescent imaging.
-
Animal body weight and overall health were monitored as indicators of toxicity.
-
At the end of the study, tumors and normal tissues could be harvested for immunohistochemical analysis of biomarkers like γH2AX and phospho-DNA-PKcs.[2][6][8][12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 5. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
NU5455 and the Non-Homologous End Joining Pathway: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its interaction with the Non-Homologous End Joining (NHEJ) DNA repair pathway. We will delve into the core mechanism of NHEJ, the specific action of this compound, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.
The Non-Homologous End Joining (NHEJ) Pathway
The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Unlike homologous recombination (HR), NHEJ is active throughout all phases of the cell cycle and does not require a homologous template to ligate broken DNA ends.[1][2] This makes it a rapid but potentially error-prone repair process. The canonical NHEJ pathway involves a series of core protein factors that recognize, process, and ligate the DNA break.
The key steps and components of the canonical NHEJ pathway are:
-
DSB Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends. This ring-shaped complex acts as a scaffold to recruit other NHEJ factors.[1][2][3]
-
Recruitment of DNA-PKcs: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited to the DNA ends by the Ku heterodimer, forming the active DNA-PK holoenzyme.[2][3]
-
Synapsis and End Processing: The DNA-PK complex helps to bring the two DNA ends together in a process called synapsis.[2] DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to facilitate the processing of incompatible DNA ends, which may involve nucleases and polymerases.
-
Ligation: The final step involves the recruitment of a complex consisting of XRCC4 (X-ray repair cross-complementing protein 4), DNA Ligase IV, and XLF (XRCC4-like factor), which ligates the processed DNA ends, completing the repair process.[3]
Below is a diagram illustrating the core signaling cascade of the canonical NHEJ pathway.
This compound: A Selective DNA-PKcs Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of the DNA-PKcs.[4] Its primary mechanism of action is the inhibition of the serine/threonine kinase activity of DNA-PKcs, a critical component of the NHEJ pathway.[5] By inhibiting DNA-PKcs, this compound effectively blocks the repair of DNA double-strand breaks via NHEJ, leading to an accumulation of DNA damage and subsequently enhancing the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[5][6]
Quantitative Data: Inhibitory Activity and Selectivity
This compound demonstrates high selectivity for DNA-PKcs over other members of the PI3K kinase family, which is crucial for minimizing off-target effects.[5][7] The table below summarizes the key inhibitory concentrations (IC50) of this compound against various kinases.
| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) | Notes | Reference |
| DNA-PKcs | 8.2 | 168 | Potent inhibition of DNA-PKcs autophosphorylation. | [5][7] |
| PI3Kα | >30-fold higher than DNA-PKcs | Not specified | Demonstrates high selectivity against PI3Kα. | [7] |
| ATM | Not specified | >10,000 | Low activity against ATM. | [5] |
| ATR | Not specified | >10,000 | Low activity against ATR. | [5] |
| mTOR | Not specified | >10,000 | Low activity against mTOR. | [5] |
Mechanism of Action Visualization
The following diagram illustrates how this compound intervenes in the NHEJ pathway to prevent DNA repair.
Effects of this compound on DNA Repair and Cellular Response
Inhibition of DNA-PKcs by this compound leads to a significant reduction in the repair of DNA DSBs. This is particularly impactful when combined with treatments that induce such breaks, like ionizing radiation (IR) or topoisomerase II inhibitors.
Sensitization to DNA-Damaging Agents
This compound has been shown to potentiate the cytotoxic effects of both radiotherapy and chemotherapy in various cancer cell lines. This is often quantified as a "fold potentiation" or "sensitization enhancement ratio" (SER), which measures the degree to which the inhibitor enhances the efficacy of the primary treatment.
| Cell Line | Combination Agent | Fold Potentiation (LD80) | Notes | Reference |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 3.5-fold | This compound at 1 µM for 24 hours. | [5][8] |
| SJSA-1 (Osteosarcoma) | Etoposide | 4.1-fold | This compound at 1 µM for 24 hours. | [5][8] |
| HCT116 (Colorectal Cancer) | Doxorubicin | 3.1 to 5.1-fold range | Significant sensitization observed. | [5] |
| Hep3B (Hepatocellular Carcinoma) | Doxorubicin | 3.1 to 5.1-fold range | Significant sensitization observed. | [5] |
Preferential Activity in Hypoxic Tumor Cells
An important finding is that the inhibitory effect of this compound on DNA repair is more pronounced in chronically hypoxic tumor cells compared to nonhypoxic cells.[6][9][10] Chronic hypoxia is known to compromise the homologous recombination (HR) repair pathway, making cancer cells more reliant on NHEJ for survival after DNA damage.[6][10][11] By inhibiting this remaining key repair pathway, this compound creates a state of "contextual synthetic lethality," preferentially sensitizing hypoxic cancer cells to radiation.[6][9] For example, in Calu-6 and A549 xenograft models, the ratio of residual γH2AX foci (a marker for unrepaired DSBs) after radiation was significantly higher in hypoxic cells treated with this compound compared to nonhypoxic cells.[6]
Key Experimental Protocols
The following sections detail the methodologies for cornerstone assays used to evaluate this compound and its effect on the NHEJ pathway.
Plasmid-Based NHEJ Reporter Assay
This assay quantifies the efficiency of NHEJ by measuring the repair of a linearized reporter plasmid in cells. A common approach uses a plasmid containing a disrupted Green Fluorescent Protein (GFP) gene.
Principle: A reporter plasmid (e.g., EJ5-GFP) is designed with a promoter separated from the GFP coding sequence by a stop codon or other sequence, which is flanked by two recognition sites for a specific restriction enzyme (e.g., I-SceI).[12] When the plasmid is co-transfected into cells with an expression vector for the I-SceI endonuclease, DSBs are created. Successful repair of these breaks by the cell's NHEJ machinery results in the excision of the intervening sequence and restoration of a functional GFP gene. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to the NHEJ efficiency.
Detailed Protocol:
-
Cell Culture and Transfection: HEK293T cells are seeded in 6-well plates to reach approximately 60% confluency on the day of transfection.[12][13]
-
Plasmid Co-transfection: For each well, transfect cells with a mixture of plasmids, typically including:
-
1 µg of the NHEJ reporter plasmid (e.g., EJ5-GFP).
-
1 µg of the I-SceI expression plasmid (e.g., pCBASceI).
-
A control plasmid expressing a different fluorescent protein (e.g., mCherry) to normalize for transfection efficiency.[12]
-
-
Inhibitor Treatment: Immediately following transfection, treat the cells with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression, DNA cleavage, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend for analysis on a flow cytometer.
-
Data Analysis: Quantify the percentage of GFP-positive cells within the population of successfully transfected (mCherry-positive) cells. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the vehicle control indicates inhibition of NHEJ.[5]
The workflow for this assay is visualized below.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This cellular assay is used to visualize and quantify DNA DSBs directly within the nucleus.
Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139, creating γH2AX. This phosphorylation event spreads over a large chromatin domain flanking the break. Another key repair protein, 53BP1, is also recruited to the sites of DSBs. Using specific antibodies against γH2AX and 53BP1, these proteins can be visualized as distinct nuclear foci via immunofluorescence microscopy. The number of foci per nucleus is a direct measure of the number of DSBs. An increase in the number of residual foci at a specific time point after damage induction in this compound-treated cells indicates impaired DNA repair.[5]
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Calu-6, A549) on coverslips and allow them to adhere. Treat with this compound or vehicle for 1 hour before inducing DNA damage (e.g., 10 Gy of ionizing radiation).[5]
-
Post-Damage Incubation: Return cells to the incubator for a defined period (e.g., 5 or 24 hours) to allow for DNA repair.[5][6]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding using a solution like 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting γH2AX and/or 53BP1.
-
Secondary Antibody Incubation: After washing, incubate with fluorescently-labeled secondary antibodies that recognize the primary antibodies. Nuclei are counterstained with DAPI or Hoechst.
-
Microscopy and Quantification: Mount the coverslips onto slides and visualize using a fluorescence microscope. Capture images and quantify the number of γH2AX or 53BP1 foci per nucleus using automated image analysis software.[6]
Conclusion
This compound is a highly selective and potent inhibitor of DNA-PKcs, a master regulator of the Non-Homologous End Joining pathway. By disrupting this critical DNA repair mechanism, this compound effectively sensitizes cancer cells to DNA-damaging therapies such as radiation and topoisomerase inhibitors. Its preferential activity in hypoxic tumor environments presents a promising strategy for targeting a traditionally resistant component of solid tumors. The experimental protocols detailed herein provide a robust framework for further investigation into this compound and other NHEJ inhibitors, facilitating continued research and development in the field of DNA damage response and targeted cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]
- 3. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 13. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
The Guardian of the Genome: A Technical Guide to DNA-PKcs and its Inhibition by NU5455
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological functions of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and the potent, selective inhibitor NU5455. We will delve into the critical role of DNA-PKcs in cellular processes, particularly DNA repair, and examine how its inhibition by this compound presents a promising strategy in cancer therapy. This document offers a comprehensive overview of the signaling pathways, quantitative data on inhibitor activity, and detailed experimental protocols for the study of DNA-PKcs and this compound.
The Biological Functions of DNA-PKcs: A Master Regulator of DNA Double-Strand Break Repair
The DNA-dependent protein kinase catalytic subunit, or DNA-PKcs, is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity.[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3][4]
1.1. The Non-Homologous End Joining (NHEJ) Pathway:
DNA-PKcs is a central player in the NHEJ pathway, which is active throughout the cell cycle and is responsible for repairing the majority of DSBs.[5][6] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs.[1][4][5] The activated DNA-PKcs, in turn, phosphorylates a number of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends.[1][5][7] This process is crucial for preventing chromosomal aberrations, translocations, and cell death that can result from unrepaired DSBs.[3]
1.2. V(D)J Recombination:
Beyond its role in general DNA repair, DNA-PKcs is essential for V(D)J recombination, a specialized process of somatic recombination that occurs in developing B and T lymphocytes.[1][8] This process, which generates the vast diversity of antigen receptors required for a robust adaptive immune system, relies on the NHEJ machinery to repair the programmed DSBs created during gene rearrangement.[1][8]
1.3. Role in Cancer:
Given its central role in DNA repair, it is not surprising that DNA-PKcs is frequently implicated in cancer. Elevated expression and activity of DNA-PKcs have been observed in a variety of tumors and are often associated with resistance to radiotherapy and DNA-damaging chemotherapies.[2][9][10] By efficiently repairing the DNA damage induced by these treatments, cancer cells with high levels of DNA-PKcs can survive and continue to proliferate.[9][10] Furthermore, DNA-PKcs has been shown to be involved in other cellular processes that contribute to tumor progression, including the regulation of transcription and cell signaling pathways.[6][9][10][11]
This compound: A Potent and Selective Inhibitor of DNA-PKcs
This compound is a potent, selective, and orally active small molecule inhibitor of DNA-PKcs.[12][13][14] Its ability to specifically target DNA-PKcs makes it a valuable tool for studying the biological functions of this kinase and a promising candidate for cancer therapy.
2.1. Mechanism of Action:
This compound acts as an ATP-competitive inhibitor of the DNA-PKcs kinase activity.[2] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates, thereby blocking the NHEJ pathway.[2] This inhibition of DNA repair sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapeutic drugs.[12][15][16]
2.2. Preclinical Efficacy:
Preclinical studies have demonstrated that this compound can significantly enhance the efficacy of radiotherapy and chemotherapy in various cancer models.[15][16][17] When combined with these treatments, this compound has been shown to increase tumor cell death and delay tumor growth.[15][16][17] Importantly, this compound has been shown to potentiate the effects of localized therapies without significantly increasing toxicity to normal tissues, suggesting a favorable therapeutic window.[15][16][17]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound Against DNA-PK and Other PI3K Family Kinases
| Kinase | IC50 (nM) |
| DNA-PKcs | 8.2[1] |
| PI3Kα | >10,000 |
| PI3Kβ | >10,000 |
| PI3Kγ | >10,000 |
| PI3Kδ | 277 |
| ATM | >10,000 |
| ATR | >10,000 |
| Vps34 | 71 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Radiation-induced DNA-PKcs autophosphorylation (pS2056) | MCF7 | 168[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DNA-PKcs and its inhibitors.
4.1. In Vitro DNA-PK Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of purified DNA-PKcs in a cell-free system.
-
Reagents:
-
Purified human DNA-PKcs enzyme
-
Biotinylated peptide substrate (e.g., derived from p53)
-
Linear double-stranded DNA (activator)
-
Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
This compound or other inhibitors
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the DNA-PK enzyme, biotinylated peptide substrate, and linear dsDNA.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Detect the amount of ADP produced using a luminescent-based assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
4.2. Clonogenic Survival Assay
This assay assesses the ability of a compound to sensitize cells to the cytotoxic effects of ionizing radiation by measuring their long-term ability to form colonies.
-
Reagents:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Source of ionizing radiation
-
-
Procedure:
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle for 1 hour prior to irradiation.
-
Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubate the cells for an additional 24 hours in the presence of the inhibitor.
-
Replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies have formed.
-
Fix the colonies with methanol and stain with Crystal Violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control.
-
4.3. Immunofluorescence for γH2AX and 53BP1 Foci Formation
This assay visualizes and quantifies the formation of DNA double-strand breaks and their repair by staining for the surrogate markers γH2AX and 53BP1.
-
Reagents:
-
Cells grown on coverslips
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (mouse anti-γH2AX, rabbit anti-53BP1)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with this compound or vehicle for 1 hour prior to inducing DNA damage.
-
Induce DNA damage and incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
-
4.4. NHEJ Reporter Assay
This assay measures the efficiency of the NHEJ pathway by using a reporter system, often based on the reconstitution of a fluorescent protein.
-
Reagents:
-
HEK293T or other suitable cell line
-
NHEJ reporter plasmid (e.g., EJ5-GFP)
-
I-SceI expression plasmid (to induce a site-specific DSB)
-
Transfection reagent
-
Flow cytometer
-
-
Procedure:
-
Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid.
-
Treat the cells with this compound or vehicle control.
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and reporter protein expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Caption: Mechanism of action of this compound as a DNA-PKcs inhibitor.
Caption: A typical experimental workflow for a clonogenic survival assay.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DNA repair assay using HR-RFP and NHEJ-GFP reporter cells [bio-protocol.org]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
- 8. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 9. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 10. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 12. In vitro DNA-PKcs kinase assay [bio-protocol.org]
- 13. promega.com [promega.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 17. researchgate.net [researchgate.net]
NU5455 as a Radiosensitizer in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its role as a radiosensitizer in cancer therapy. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the evaluation of this compound's radiosensitizing effects. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute further investigations into the therapeutic potential of DNA-PKcs inhibition in combination with radiotherapy.
Introduction
Ionizing radiation (IR) is a cornerstone of cancer treatment, inducing cell death primarily through the generation of DNA double-strand breaks (DSBs).[1] A major determinant of tumor cell resistance to radiotherapy is the efficient repair of these DSBs.[2] The non-homologous end joining (NHEJ) pathway is the predominant mechanism for repairing radiation-induced DSBs in mammalian cells and is critically dependent on the activity of the DNA-dependent protein kinase (DNA-PK).[1][3]
This compound is a novel, orally bioavailable, and highly selective inhibitor of DNA-PKcs.[4] By targeting this key enzyme in the NHEJ pathway, this compound prevents the repair of radiation-induced DNA damage, leading to the accumulation of lethal DSBs and enhancing the cytotoxic effects of radiation in cancer cells.[4] This targeted approach offers the potential to increase the therapeutic index of radiotherapy, improving tumor control while potentially minimizing toxicity to surrounding normal tissues.[4][5]
Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
The radiosensitizing effect of this compound is a direct consequence of its inhibition of DNA-PKcs, a pivotal component of the NHEJ pathway.[6] The process is initiated when a DNA double-strand break occurs. The Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends, recruiting the DNA-PKcs to form the active DNA-PK holoenzyme.[1] DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken ends.[1] this compound, by inhibiting the kinase activity of DNA-PKcs, stalls this repair process, leading to persistent DNA damage, genomic instability, and ultimately, cell death, particularly in the context of radiation-induced damage.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound as a radiosensitizer.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DNA-PKcs IC50 (in vitro kinase assay) | - | 8.2 ± 2 nM | [4] |
| DNA-PKcs IC50 (cellular) | MCF7 | 168 nM | [4][7] |
| Sensitization Enhancement Ratio (SER) at 2Gy | MCF7 | 11.5-fold (at 1 µM) | [4] |
| MCF7 | 38-fold (at 3 µM) | [4] | |
| LD80 Fold Potentiation (1 µM this compound) | A549 (Lung) | 1.6-fold | [4] |
| Calu-6 (Lung) | 2.5-fold | [4] | |
| HCT116 (Colorectal) | 2.1-fold | [4] | |
| LoVo (Colorectal) | 2.0-fold | [4] | |
| SJSA-1 (Osteosarcoma) | 1.9-fold | [4] | |
| U251 (Glioblastoma) | 1.8-fold | [4] | |
| Hep3B (Hepatocellular) | 1.7-fold | [4] | |
| HepG2 (Hepatocellular) | 1.8-fold | [4] | |
| Huh7 (Hepatocellular) | 2.0-fold | [4] |
Table 2: In Vivo Radiosensitization by this compound
| Xenograft Model | Treatment | Endpoint | Result | Reference |
| Calu-6 (subcutaneous) | 30 mg/kg this compound + 3.3 Gy IR | Tumor Growth | Significant delay vs. IR alone | [4] |
| A549 (subcutaneous) | 30 mg/kg this compound + 10 Gy IR | Tumor Growth | Significant delay vs. IR alone | [4] |
| Calu-6 (orthotopic) | 30 mg/kg this compound + 10 Gy IR | Tumor Growth (bioluminescence) | Significant delay vs. IR alone | [4] |
| Calu-6 (subcutaneous) | 30 mg/kg this compound + 4x5 Gy IR | Time to double tumor volume | Increased vs. IR alone | [4] |
Table 3: Pharmacodynamic Markers
| Assay | Cell Line / Model | Treatment | Time Point | Observation | Reference |
| γH2AX / 53BP1 Foci | Calu-6 & A549 cells | 5 µM this compound + 10 Gy IR | 5 hours | Significant increase in co-localized foci | [4] |
| γH2AX Foci | Calu-6 tumors | 30 mg/kg this compound + 3.3 Gy IR | 5 & 24 hours | Sustained elevation of foci | [4] |
| γH2AX Foci | A549 tumors | 30 mg/kg this compound + 10 Gy IR | 24 hours | Significant increase in foci | [4] |
| γH2AX Foci (Hypoxic cells) | Calu-6 & A549 tumors | 30 mg/kg this compound + 10 Gy IR | 24 hours | More pronounced increase in foci vs. non-hypoxic cells | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Radiosensitization: Clonogenic Survival Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to ionizing radiation by measuring long-term cell survival.
Materials:
-
Cancer cell line of interest (e.g., A549, Calu-6, MCF7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells into 6-well plates at densities determined empirically for each cell line to yield 50-150 colonies per well for the non-irradiated control. Allow cells to attach overnight.
-
Drug Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour before irradiation.[4]
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a calibrated X-ray source.
-
Post-Irradiation Incubation: Continue to incubate the cells in the presence of this compound or vehicle for 24 hours post-irradiation.[4]
-
Re-seeding: After 24 hours, wash the cells with PBS, trypsinize, and re-seed into fresh 6-well plates containing drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are of a sufficient size (≥50 cells).
-
Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The Sensitization Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., LD80) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.[5]
In Vivo Radiosensitization: Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the radiosensitizing effects of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Cancer cells (e.g., Calu-6, A549)
-
Matrigel (optional)
-
This compound formulation for oral gavage (e.g., in NMP: 30% Encapsin: PEG400)[8]
-
Vehicle control
-
Calipers
-
X-ray irradiator with appropriate shielding
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100-200 mm³. Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²). Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound alone, IR alone, this compound + IR).[8][9]
-
Treatment Administration:
-
Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size. The primary endpoint is typically tumor growth delay, defined as the time for tumors in each group to reach a specific volume (e.g., 4 times the initial volume).[4]
Pharmacodynamic Analysis: γ-H2AX Foci Immunofluorescence
This protocol is for quantifying DNA double-strand breaks in cells or tumor tissue following treatment with this compound and radiation.
Materials:
-
Treated cells on coverslips or formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For Cells: Fix cells grown on coverslips with 4% paraformaldehyde for 30 minutes.[1]
-
For Tissues: Dewax and rehydrate FFPE tumor sections.
-
-
Permeabilization: Incubate samples in permeabilization buffer for 30 minutes at room temperature.[1]
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 30 minutes.[1]
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (e.g., 1:200 dilution) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash samples with PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.[6]
-
Mounting: Wash samples and mount with a DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[1][6] At least 50-100 nuclei should be analyzed per treatment group.[4]
Conclusion
This compound is a potent and selective DNA-PKcs inhibitor that effectively radiosensitizes a broad range of cancer cell lines in vitro and in vivo.[4] Its mechanism of action, centered on the inhibition of the NHEJ DNA repair pathway, provides a strong rationale for its clinical development in combination with radiotherapy. The data presented in this guide highlight the significant potential of this compound to enhance the efficacy of radiation treatment. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further explore and validate the therapeutic utility of this compound and other DNA-PKcs inhibitors in oncology. Further investigation, particularly focusing on predictive biomarkers of response and optimal combination strategies, is warranted to translate these promising preclinical findings into clinical benefit for cancer patients.[4]
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Radiosensitivity Study [bio-protocol.org]
- 4. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
NU5455 as a Chemosensitizer for Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a multitude of cancers. However, its efficacy is frequently hampered by the development of drug resistance and significant dose-limiting toxicities. A promising strategy to overcome these limitations is the use of chemosensitizers, agents that enhance the cytotoxic effects of conventional chemotherapeutics. This technical guide provides an in-depth overview of NU5455, a selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its role as a chemosensitizer for doxorubicin. By targeting a key component of the DNA double-strand break repair machinery, this compound potentiates the DNA-damaging effects of doxorubicin, offering a potential avenue to improve therapeutic outcomes. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to Doxorubicin and the Challenge of Chemoresistance
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions lead to the formation of DNA double-strand breaks (DSBs), which, if left unrepaired, trigger cell cycle arrest and apoptosis.[1] However, cancer cells can develop resistance to doxorubicin through various mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps doxorubicin out of the cell.
-
Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the non-homologous end joining (NHEJ) pathway, allows cancer cells to efficiently repair doxorubicin-induced DSBs.
-
Alterations in drug targets: Mutations or altered expression of topoisomerase II can reduce its sensitivity to doxorubicin.
-
Evasion of apoptosis: Dysregulation of apoptotic signaling pathways can render cancer cells resistant to cell death signals.
This compound: A Selective DNA-PKcs Inhibitor
This compound is a potent and selective small molecule inhibitor of DNA-PKcs, a key enzyme in the NHEJ pathway for repairing DNA DSBs.[2] The synthesis of this compound is detailed in patent WO 2010/136778.[3][4] By inhibiting DNA-PKcs, this compound prevents the ligation of DSBs, leading to an accumulation of DNA damage and subsequently enhancing the cytotoxicity of DNA-damaging agents like doxorubicin.
Mechanism of Action: Synergistic Cytotoxicity
The combination of doxorubicin and this compound results in a synergistic antitumor effect. The proposed mechanism is a two-pronged attack on cancer cells:
-
Doxorubicin-induced DNA Damage: Doxorubicin induces DSBs, a highly lethal form of DNA damage.
-
This compound-mediated Inhibition of DNA Repair: this compound blocks the primary pathway for repairing these DSBs (NHEJ) by inhibiting DNA-PKcs.
This leads to a significant increase in unrepaired DNA damage, triggering robust activation of cell cycle checkpoints and apoptotic pathways, ultimately leading to enhanced cancer cell death.
Caption: Synergistic mechanism of Doxorubicin and this compound.
Quantitative Data Summary
Preclinical studies have demonstrated the potent chemosensitizing effect of this compound in combination with doxorubicin across various cancer cell lines. The data is summarized in the tables below.
Table 1: In Vitro Chemosensitization of Doxorubicin by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Fold Enhancement of Doxorubicin Cytotoxicity (LD80) | Reference |
| Huh7 | Hepatocellular Carcinoma | 1 | 3.5 | [3][5] |
| SJSA-1 | Osteosarcoma | 1 | 3.5 | [5] |
| HCT116 | Colorectal Cancer | 1 | 3.1 - 5.1 | [3][5] |
| Hep3B | Hepatocellular Carcinoma | 1 | 3.1 - 5.1 | [5] |
| PRKDC-/- | - | 1 | No effect | [5] |
LD80: Lethal dose required to kill 80% of the cell population.
Table 2: In Vivo Antitumor Efficacy of this compound and Doxorubicin Combination
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Notable Observations | Reference |
| Huh7 Xenograft (Hepatocellular Carcinoma) | This compound + Doxorubicin-eluting beads | Significantly enhanced vs. monotherapy | No increased systemic toxicity observed. | [3] |
| SJSA-1 Xenograft (Osteosarcoma) | This compound (100 mg/kg) + Etoposide (parenteral) | Potentiated antitumor activity | Increased systemic toxicity (weight loss) observed, suggesting a narrow therapeutic index with systemic chemotherapy. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a doxorubicin chemosensitizer.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
Caption: Workflow for a clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control.
-
Treatment: The following day, treat the cells with varying concentrations of doxorubicin, with or without a fixed concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: After 24 hours of treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the doxorubicin concentration to generate survival curves.
γH2AX Foci Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks. γH2AX is a phosphorylated form of the histone H2AX, which rapidly accumulates at sites of DSBs.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with doxorubicin +/- this compound for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Western Blotting for DNA-PKcs Phosphorylation
This technique is used to detect the phosphorylation status of DNA-PKcs, which is an indicator of its activation in response to DNA damage.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with doxorubicin +/- this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., anti-phospho-DNA-PKcs Ser2056) overnight at 4°C.
-
As a loading control, also probe for total DNA-PKcs and a housekeeping protein like β-actin or GAPDH on the same or a parallel blot.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated DNA-PKcs signal to the total DNA-PKcs and the loading control.
Signaling Pathways and Visualizations
The interplay between doxorubicin, this compound, and the cellular DNA damage response is complex. The following diagrams illustrate these key pathways.
Doxorubicin-Induced DNA Damage and the NHEJ Repair Pathway
Caption: The Non-Homologous End Joining (NHEJ) pathway.
Inhibition of NHEJ by this compound Leading to Chemosensitization
Caption: this compound-mediated chemosensitization to Doxorubicin.
Conclusion and Future Directions
This compound has demonstrated significant potential as a chemosensitizer for doxorubicin in preclinical models. By targeting the DNA-PKcs-mediated NHEJ repair pathway, this compound effectively enhances the cytotoxicity of doxorubicin in cancer cells. The in vitro and in vivo data presented in this guide provide a strong rationale for further investigation.
Future research should focus on:
-
Optimizing dosing and scheduling: Determining the optimal dose and administration schedule of this compound in combination with doxorubicin to maximize efficacy while minimizing toxicity is crucial. The narrow therapeutic index observed with systemic administration warrants careful consideration.
-
Biomarker development: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy is a key translational step. High DNA-PKcs expression in tumors could be a potential selection criterion.
-
Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of the this compound-doxorubicin combination in cancer patients.
-
Exploring other combinations: Investigating the potential of this compound to sensitize tumors to other DNA-damaging agents and radiotherapy is a promising area for future research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of NU5455: A Technical Guide to a Potent and Selective DNA-PKcs Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU5455 is a potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers in oncology, radiation biology, and drug development, detailing the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols. The information presented herein is synthesized from peer-reviewed scientific literature and patent filings.
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Mammalian cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). In many cancer cells, there is a greater reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.
The DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway. It is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates a number of downstream targets to facilitate the ligation of the broken DNA ends.
Inhibition of DNA-PKcs has emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. By blocking the primary repair pathway for DSBs in many cancer cells, DNA-PK inhibitors can lead to an accumulation of lethal DNA damage, selectively enhancing tumor cell killing. This compound has been identified as a highly selective and orally active inhibitor of DNA-PKcs, demonstrating significant potential in preclinical cancer models.
Discovery and Structure-Activity Relationship (SAR)
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the kinase activity of DNA-PKcs. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates that are essential for the completion of the NHEJ pathway. This inhibition of DNA repair leads to the persistence of DNA double-strand breaks induced by genotoxic agents.
The proposed signaling pathway for DNA-PKcs in NHEJ and the point of intervention by this compound are illustrated in the following diagram.
References
The Impact of NU5455 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU5455 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. While extensively studied as a sensitizing agent for radiotherapy and chemotherapy, its direct impact on cell cycle progression as a monotherapy is less characterized. This technical guide synthesizes the available data on this compound's influence on the cell cycle, provides detailed experimental protocols for its study, and illustrates the underlying signaling pathways. The primary role of this compound appears to be the potentiation of cell cycle arrest and cytotoxicity induced by DNA-damaging agents, rather than inducing a significant cell cycle block on its own.
Core Mechanism of Action: DNA-PK Inhibition
This compound functions as an ATP-competitive inhibitor of DNA-PKcs.[1] DNA-PK is a critical component of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to the accumulation of genomic damage.
Figure 1: Simplified signaling pathway of this compound's inhibitory action on the DNA-PK mediated DNA repair pathway.
Impact of this compound on Cell Cycle Progression
Direct evidence for this compound as a single agent causing significant cell cycle arrest is limited. The predominant body of research indicates that its primary effect on the cell cycle is observed in combination with DNA-damaging agents like ionizing radiation or chemotherapy. In these settings, this compound potentiates the G2/M checkpoint arrest typically induced by DNA damage. This is a logical consequence of its mechanism; by preventing DNA repair, cells are unable to resolve the damage and therefore cannot progress through the G2/M checkpoint into mitosis.
One study indirectly showed the cell cycle distribution of MCF7 cells under conditions that influence sensitivity to this compound in combination with radiation. Confluent, non-proliferating cells exhibited a significantly higher G0/G1 population compared to exponentially growing cells.[2]
Quantitative Data on Cell Cycle Distribution
The following table summarizes the available data on the cell cycle distribution of MCF7 cells under different growth conditions, which impacts their response to treatments involving this compound.
| Cell Line | Condition | % G0/G1 | % S Phase | % G2/M | Reference |
| MCF7 | Exponential Growth | 29.1 ± 4.9 | 42.0 ± 3.6 | Not Reported | [2] |
| MCF7 | Confluent | 77.8 ± 2.9 | 6.6 ± 2.3 | Not Reported | [2] |
Data for this compound monotherapy is not available in the reviewed literature. The table reflects baseline cell cycle distribution in an experimental context relevant to this compound's action.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is a standard method to assess the distribution of a cell population in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Count the cells to ensure an adequate number for analysis (typically 1-2 x 10^6 cells per sample).
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Figure 2: Experimental workflow for analyzing cell cycle distribution using flow cytometry.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol can be used to assess the expression levels of key proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin B1, anti-CDK2, anti-CDK1, anti-p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Logical Relationships
The inhibition of DNA-PK by this compound primarily impacts the G2/M checkpoint in the presence of DNA damage. The cell cycle is a tightly regulated process involving the sequential activation of CDKs by their cyclin partners. DNA damage activates checkpoint kinases like ATM and ATR, which in turn activate Chk1 and Chk2. These checkpoint kinases phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of CDK1-Cyclin B1, the master regulator of entry into mitosis. By preventing DNA repair, this compound ensures the sustained activation of this checkpoint, leading to a prolonged G2 arrest.
Figure 3: Logical relationship of this compound's effect on the G2/M DNA damage checkpoint.
Conclusion
This compound is a selective DNA-PK inhibitor that primarily functions to sensitize cancer cells to DNA-damaging therapies. While direct evidence of this compound inducing cell cycle arrest as a monotherapy is scarce, its mechanism of action strongly supports a role in potentiating G2/M checkpoint arrest in the presence of DNA double-strand breaks. Further research is warranted to fully elucidate the standalone effects of this compound on cell cycle progression in various cancer models. The experimental protocols provided herein offer a robust framework for conducting such investigations.
References
The Role of NU5455 in Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic stability is paramount for cellular health and the prevention of diseases such as cancer. The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby safeguarding the integrity of the genome. A key pathway in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is the Non-Homologous End Joining (NHEJ) pathway. Central to this pathway is the DNA-dependent protein kinase (DNA-PK). NU5455 has emerged as a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), positioning it as a critical tool for investigating the intricacies of genomic stability and as a potential therapeutic agent to enhance the efficacy of DNA-damaging cancer therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating genomic stability, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of DNA-PKcs.[1][2] DNA-PKcs is a serine/threonine protein kinase that is recruited to the sites of DNA double-strand breaks by the Ku70/80 heterodimer.[1] Once activated, DNA-PKcs phosphorylates a multitude of downstream targets to facilitate the ligation of the broken DNA ends. By inhibiting the catalytic activity of DNA-PKcs, this compound effectively blocks the NHEJ pathway.[3] This disruption of a major DNA repair pathway leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest, apoptosis, and cellular senescence, thereby compromising genomic stability. The selective inhibition of DNA-PKcs by this compound makes it a valuable instrument for studying the specific contributions of the NHEJ pathway to the maintenance of genomic integrity.
Quantitative Data on this compound Activity
The efficacy of this compound as a DNA-PKcs inhibitor and a sensitizer of cancer cells to genotoxic agents has been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DNA-PKcs) | 168 nM | Cell-free assay | [3][4] |
| IC50 (DNA-PKcs autophosphorylation) | 168 nM | MCF7 cells | [3] |
Table 1: In Vitro Potency of this compound against DNA-PKcs. This table illustrates the high potency of this compound in directly inhibiting the catalytic activity of the DNA-PKcs enzyme.
| Treatment | Cell Line | Sensitization Enhancement Ratio (SER) | Reference |
| This compound (1 µM) + 2 Gy IR | MCF7 | 11.5-fold | [3] |
| This compound (3 µM) + 2 Gy IR | MCF7 | 38-fold | [3] |
| This compound (1 µM) + IR | Human noncancer cell lines | 1.5- to 2.3-fold (SER80) | [3] |
| This compound (1 µM) + IR | Mouse tumor and fibroblast cell lines | 1.5- to 2.0-fold (SER80) | [3] |
Table 2: Radiosensitization Effect of this compound. This table demonstrates the ability of this compound to significantly enhance the cell-killing effects of ionizing radiation (IR) in both cancer and non-cancerous cell lines. The Sensitization Enhancement Ratio (SER) indicates the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect.
| Chemotherapeutic Agent | Cell Line | Fold Potentiation of Cytotoxicity (LD80) | Reference |
| Doxorubicin | Huh7 | 3.5-fold | [3][5] |
| Etoposide | SJSA-1 | 4.1-fold | [3][5] |
| Doxorubicin | HCT116 | 3.1-fold | [3][5] |
| Doxorubicin | Hep3B | 4.0-fold | [3] |
| Doxorubicin | Huh7 | 5.1-fold | [3][5] |
Table 3: Chemosensitization Effect of this compound. This table highlights the capacity of this compound to potentiate the cytotoxic effects of commonly used chemotherapeutic agents that induce DNA double-strand breaks.
Key Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding:
-
Culture cells of interest (e.g., MCF7, A549, Calu-6) to exponential growth.[6][7]
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the untreated control wells.
-
-
Treatment:
-
Allow cells to adhere for at least 4 hours.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 1 hour) before and/or after irradiation or chemotherapy.[3]
-
For radiosensitization studies, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
For chemosensitization studies, add the chemotherapeutic agent (e.g., doxorubicin, etoposide) at various concentrations.
-
-
Incubation:
-
After treatment, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies are visible and contain at least 50 cells.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) for the untreated control.
-
Calculate the Surviving Fraction (SF) for each treatment condition = (Number of colonies counted / (Number of cells seeded x PE)).
-
Plot the SF against the radiation dose or drug concentration to generate survival curves.
-
γH2AX and 53BP1 Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks. γH2AX (phosphorylated H2AX) and 53BP1 are proteins that rapidly accumulate at the sites of DSBs, forming distinct nuclear foci.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
-
Allow cells to recover for a specific time (e.g., 1, 4, 24 hours) to assess DNA repair kinetics.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against γH2AX and/or 53BP1 diluted in blocking buffer overnight at 4°C.[9]
-
Wash the cells three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a living organism.
Protocol:
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γH2AX and 53BP1).[6]
-
Visualization of Signaling Pathways and Workflows
Non-Homologous End Joining (NHEJ) Pathway and this compound Inhibition
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound as a Radiosensitizer
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NU5455 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), on the tumor microenvironment. The document synthesizes preclinical data to elucidate the mechanism of action, therapeutic potential, and experimental basis for utilizing this compound as a sensitizer for radiotherapy and chemotherapy, with a particular focus on its effects within hypoxic tumor regions.
Core Mechanism of Action: Inhibition of DNA Double-Strand Break Repair
This compound is a highly selective, orally bioavailable, ATP-competitive inhibitor of DNA-PKcs.[1] DNA-PKcs is a crucial serine/threonine protein kinase in the canonical non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2] By inhibiting DNA-PKcs, this compound effectively blocks the NHEJ repair pathway. This leads to an accumulation of unrepaired DSBs following treatment with DNA-damaging agents like ionizing radiation or certain chemotherapies, ultimately resulting in enhanced cancer cell death.[1][3]
Signaling Pathway of this compound Action
The Hypoxic Tumor Microenvironment: A Key Target
A defining feature of the tumor microenvironment is hypoxia, or low oxygen tension. Hypoxia is a known driver of resistance to radiotherapy and some chemotherapies. Interestingly, chronic hypoxia also compromises the homologous recombination (HR) pathway of DNA repair.[4][5] This creates a state of "contextual synthetic lethality," where hypoxic cancer cells become highly dependent on the NHEJ pathway for survival after DNA damage.[2][4]
This compound exploits this dependency. By inhibiting the already burdened NHEJ pathway in hypoxic cells, this compound preferentially sensitizes these resistant cells to DNA-damaging treatments.[4][6] Preclinical studies have demonstrated that the inhibitory effect of this compound on the repair of radiation-induced DNA DSBs is significantly more pronounced in chronically hypoxic tumor cells compared to non-hypoxic cells.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Sensitization to Chemotherapy
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Enhancement of Cytotoxicity (LD80) | Reference |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 1 µM | 3.5-fold | [1][7] |
| SJSA-1 (Osteosarcoma) | Etoposide | 1 µM | 4.1-fold | [1][7] |
| HCT116 (Colorectal Cancer) | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [1][7] |
| Hep3B (Hepatocellular Carcinoma) | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [7] |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [7] |
Table 2: In Vivo Efficacy in Combination with Radiotherapy
| Xenograft Model | Treatment | Key Finding | Reference |
| Calu-6 (Lung Cancer) | This compound (30 mg/kg) + 10 Gy Radiation | Significantly increased number of unrepaired γH2AX foci in hypoxic cells vs. non-hypoxic cells. | [6] |
| A549 (Lung Cancer) | This compound (30 mg/kg) + 10 Gy Radiation | Residual γH2AX foci ratio (this compound + RT vs. RT alone) was significantly higher in hypoxic cells. | [6] |
| Orthotopic Calu-6 (Lung Cancer) | This compound (30 mg/kg) + 10 Gy Radiation | Enhanced antitumor effect without significantly increasing radiation-induced damage to normal lung tissue. | [1][8] |
Table 3: In Vivo Efficacy with Localized Chemotherapy
| Xenograft Model | Treatment | Key Finding | Reference |
| Huh7 (Hepatocellular Carcinoma) | This compound (oral) + Doxorubicin-eluting beads | Enhanced antitumor effect without inducing adverse effects. | [1][9] |
Impact on the Immune Microenvironment
While the primary focus of this compound research has been on its role as a DNA repair inhibitor, there is emerging evidence that inhibition of DNA-PKcs can modulate the tumor immune microenvironment. In general, DNA-PKcs inhibition has been shown to enhance neoantigen diversity and increase T cell responses in immunoresistant tumors.[10] Although specific studies on this compound's immunomodulatory effects are limited, it is plausible that by increasing genomic instability and cell death, this compound could contribute to an inflammatory tumor microenvironment and potentially synergize with immunotherapies.[11]
Experimental Protocols
In Vivo Radiotherapy Sensitization Studies
This protocol outlines a typical experiment to evaluate the radiosensitizing effects of this compound in a xenograft mouse model.
Experimental Workflow
Methodology Details:
-
Animal Model: 6- to 8-week-old female BALB/c nude mice.[6]
-
Cell Lines: Human cancer cell lines such as Calu-6 or A549 non-small cell lung cancer cells.[6]
-
Tumor Induction: Subcutaneous injection of 5 x 10^6 cells in 50% Matrigel.[6]
-
Drug Formulation: this compound formulated in NMP: 30% Encapsin: PEG400 (1:6:3 v/v/v).[6]
-
Dosage and Administration: this compound administered orally at 30 mg/kg 30 minutes before irradiation.[6]
-
Irradiation: Localized tumor irradiation with a single dose of 10 Gy.[6]
-
Hypoxia Detection: Sequential intraperitoneal injection of pimonidazole (immediately after irradiation) and EF5 (23 hours post-irradiation) to distinguish between chronic and acute hypoxia.[6]
-
Endpoint Analysis: Tumors are excised 24 hours post-irradiation, sectioned, and stained for γH2AX (a marker of DNA DSBs) and the hypoxia markers. Quantitative analysis of γH2AX foci in hypoxic versus non-hypoxic regions is performed using fluorescence microscopy.[6]
In Vitro Chemotherapy Sensitization Assay
This protocol describes a clonogenic survival assay to determine the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Methodology Details:
-
Cell Culture: Cancer cell lines (e.g., Huh7, SJSA-1) are cultured to exponential growth.
-
Treatment: Cells are pre-treated with this compound (e.g., 1 µM) for 1 hour.[7]
-
Chemotherapy Addition: A chemotherapeutic agent (e.g., doxorubicin or etoposide) is added at various concentrations, and cells are incubated for 24 hours.[7]
-
Replating: Cells are washed, trypsinized, and replated at a low density in drug-free media to allow for colony formation.
-
Colony Staining and Counting: After a period of incubation (typically 10-14 days), colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition, and the fold potentiation (or sensitization enhancement ratio) is determined by comparing the dose-response curves with and without this compound.[7]
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of the tumor microenvironment, primarily by exploiting the unique biology of hypoxic cancer cells. Its ability to selectively inhibit DNA repair in these resistant populations makes it a promising agent for combination therapy with radiotherapy and localized chemotherapy.[1][12] While the direct impact of this compound on the tumor immune microenvironment requires further investigation, its mechanism of action suggests a potential for synergy with immunotherapies. Future research should focus on elucidating these immunomodulatory effects and exploring rational combination strategies in clinical settings. The preclinical data strongly support the continued evaluation of this compound as a targeted therapy to overcome treatment resistance driven by the tumor microenvironment.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models | Semantic Scholar [semanticscholar.org]
- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Beyond DNA Repair: DNA-PKcs in Tumor Metastasis, Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
Methodological & Application
Application Notes and Protocols for NU5455 in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro clonogenic assay to evaluate the efficacy of NU5455, a potent and selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This assay is crucial for determining the ability of this compound to sensitize cancer cells to DNA-damaging agents such as ionizing radiation (IR) and chemotherapy.
Introduction
This compound is an orally active and highly selective inhibitor of DNA-PKcs, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PKcs, this compound compromises the repair of DSBs, leading to increased cell death in cancer cells when combined with DNA-damaging therapies.[1][3] The clonogenic assay, a well-established in vitro method, is used to assess the long-term survival and proliferative capacity of single cells after treatment.[4][5][6][7] This protocol details the application of the clonogenic assay to quantify the radiosensitizing and chemosensitizing effects of this compound.
Mechanism of Action: DNA-PKcs Inhibition
This compound targets the catalytic subunit of DNA-PK, a critical component of the NHEJ machinery that repairs DNA double-strand breaks. In the presence of DNA damage, the Ku70/Ku80 heterodimer binds to the broken DNA ends and recruits DNA-PKcs. DNA-PKcs then phosphorylates various downstream targets to facilitate the ligation of the broken ends. By inhibiting the kinase activity of DNA-PKcs, this compound prevents the completion of NHEJ, leading to the accumulation of unrepaired DNA damage. This accumulation of damage ultimately triggers cell cycle arrest and apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents. The increased persistence of DNA damage markers like γH2AX and 53BP1 foci in cells treated with this compound and radiation confirms this mechanism.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in combination with chemotherapy and radiotherapy.
Table 1: Chemosensitization Effect of this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Enhancement of Cytotoxicity (LD80) | Reference |
| Huh7 | Doxorubicin | 1 µM | 3.5-fold | [8] |
| SJSA-1 | Etoposide | 1 µM | 4.1-fold | [8] |
| HCT116 | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [8] |
| Hep3B | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [8] |
| Huh7 | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [8] |
Table 2: Radiosensitization Effect of this compound
| Cell Line | This compound Concentration | Sensitization Enhancement Ratio (SER80) | Reference |
| A549 (Lung Cancer) | 1 µM | 1.5 to 5.0-fold | [9] |
| Calu-6 (Lung Cancer) | 1 µM | 1.5 to 5.0-fold | [9] |
| HCT116 (Colorectal Cancer) | 1 µM | 1.5 to 5.0-fold | [9] |
| LoVo (Colorectal Cancer) | 1 µM | No significant effect | [9] |
| SJSA-1 (Osteosarcoma) | 1 µM | 1.5 to 5.0-fold | [9] |
| U251 (Glioblastoma) | 1 µM | 1.5 to 5.0-fold | [9] |
| Hep3B (Hepatocellular Carcinoma) | 1 µM | 1.5 to 5.0-fold | [9] |
| HepG2 (Hepatocellular Carcinoma) | 1 µM | 1.5 to 5.0-fold | [9] |
| Huh7 (Hepatocellular Carcinoma) | 1 µM | 1.5 to 5.0-fold | [9] |
| Human Noncancer Cell Lines (n=3) | Not specified | 1.5 to 2.3-fold | [10] |
| Mouse Tumor and Fibroblast Lines | Not specified | 1.5 to 2.0-fold | [10] |
Table 3: Effect of this compound Incubation Time on Radiosensitization in MCF7 Cells
| This compound (1 µM) Incubation Time | Fold Enhancement of Radiation Response (LD80) | P-value | Reference |
| 1 hour | 1.2-fold | 0.09 | [10] |
| 4-6 hours | 1.5 to 1.7-fold | < 0.002 | [10] |
| 24 hours | 2.4-fold | < 0.0001 | [10] |
Experimental Protocol: Clonogenic Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 100 mm tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 10% neutral buffered formalin or a mixture of methanol and acetic acid (3:1)
-
Staining solution: 0.5% (w/v) crystal violet in methanol or water[11]
-
Ionizing radiation source (if performing radiosensitization studies)
-
Chemotherapeutic agent of interest (if performing chemosensitization studies)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension using trypsin.
-
Count the cells accurately using a hemocytometer or an automated cell counter.
-
Plate an appropriate number of cells into 6-well plates or 100 mm dishes. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. It is recommended to test a range of cell densities for each cell line.
-
Allow cells to attach for at least a few hours, or preferably overnight, in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
For Radiosensitization:
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 1, 4, 6, or 24 hours) before irradiation.[10]
-
Irradiate the cells with a range of doses of ionizing radiation.
-
After irradiation, replace the medium with fresh medium containing this compound or vehicle and incubate for a further period (e.g., 24 hours).[10]
-
After the total treatment time, wash the cells with PBS and add fresh, drug-free complete medium.
-
-
For Chemosensitization:
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.[8]
-
Add the chemotherapeutic agent at various concentrations and co-incubate with this compound for a defined period (e.g., 24 hours).[8]
-
After incubation, wash the cells with PBS and replace with fresh, drug-free complete medium.
-
-
-
Colony Formation:
-
Fixation and Staining:
-
Once colonies in the control plates are of a sufficient size, remove the medium and gently wash the cells with PBS.[11]
-
Fix the colonies by adding a fixation solution for 10-15 minutes at room temperature.[5]
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature.[11]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells in each plate.
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the radiation dose or drug concentration to generate survival curves.
-
The Sensitization Enhancement Ratio (SER) can be calculated by dividing the dose of radiation or chemotherapy required to produce a certain level of cell kill (e.g., 80%) in the absence of this compound by the dose required for the same level of cell kill in the presence of this compound.
-
Conclusion
The clonogenic assay is an indispensable tool for evaluating the potential of this compound as a sensitizing agent for cancer therapy. The detailed protocol and data provided in these application notes will guide researchers in designing and executing robust experiments to characterize the efficacy of this compound in various cancer models. The ability of this compound to significantly enhance the effects of both radiotherapy and chemotherapy underscores its therapeutic potential in combination regimens.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols for NU5455 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU5455 is a potent and selective, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3] In many cancer types, the upregulation of DNA repair pathways contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies. By inhibiting DNA-PKcs, this compound can sensitize cancer cells to these treatments, thereby enhancing their therapeutic efficacy.[2][4] These application notes provide a summary of this compound dosages and protocols for use in in vivo xenograft models based on preclinical studies.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving this compound in various xenograft models.
Table 1: this compound Dosage and Administration in Combination with Radiotherapy
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Administration Route | Dosing Schedule | Combination Therapy | Reference |
| Non-Small Cell Lung Cancer | Calu-6, A549 | Athymic mice | 30 mg/kg | Oral | Single dose 30 minutes before irradiation | Localized tumor irradiation (10 Gy) | [2][5] |
| Non-Small Cell Lung Cancer | Calu-6 | CD-1 nude mice | Not specified | Not specified | Four fractions over 10 days | Thoracic radiation (20 Gy total) | [2] |
| Various | HAP-1 | Balb/c nude mice | 30 mg/kg | Oral | Single dose 30 minutes before irradiation | Tumor irradiation (10 Gy) | [5][6] |
Table 2: this compound Dosage and Administration in Combination with Chemotherapy
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Administration Route | Dosing Schedule | Combination Therapy | Reference |
| Hepatocellular Carcinoma | Huh7 | CD-1 nude mice | 30 mg/kg | Oral | Twice daily (b.i.d.) with a 9-hour interval | Doxorubicin-eluting beads implanted intratumorally | [2][7] |
| Osteosarcoma | SJSA-1 | CD-1 nude mice | 30 mg/kg | Oral | Daily for 5 consecutive days | Etoposide (5 mg/kg, i.p.) | [2] |
| Osteosarcoma | SJSA-1 | CD-1 nude mice | 100 mg/kg | Oral | Daily for 5 days | Etoposide (5 mg/kg, i.p.) | [2] |
Experimental Protocols
Below are detailed methodologies for representative experiments using this compound in xenograft models.
Protocol 1: Evaluation of this compound as a Radiosensitizer in a Non-Small Cell Lung Cancer Xenograft Model
This protocol is adapted from studies using Calu-6 and A549 human non-small cell lung cancer cell lines.[2][5]
1. Cell Culture and Animal Models:
- Calu-6 or A549 cells are cultured in appropriate media until they reach the desired confluence for implantation.
- Female athymic nude mice (6-8 weeks old) are used for the study.
2. Tumor Implantation:
- A suspension of 5 x 10^6 Calu-6 or A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow, and their volumes are measured regularly using calipers (Volume = (length x width^2)/2).
- Mice are randomized into treatment groups when the average tumor volume reaches approximately 100-200 mm³.
3. Drug Preparation and Administration:
- This compound is formulated in a vehicle suitable for oral administration (e.g., NMP/30% Encapsin/PEG400; 1:6:3 v/v/v).[6]
- A single dose of this compound (30 mg/kg) or vehicle is administered orally to the mice.
4. Radiotherapy:
- Thirty minutes after the administration of this compound or vehicle, the tumor is locally irradiated with a single dose of 10 Gy using a suitable X-ray source. The rest of the mouse's body should be shielded.
5. Monitoring and Endpoints:
- Tumor volumes and body weights are measured 2-3 times per week.
- The primary endpoint is typically tumor growth delay.
- For mechanistic studies, tumors can be harvested at specific time points (e.g., 24 hours post-irradiation) for analysis of DNA damage markers such as γH2AX and 53BP1 by immunohistochemistry or Western blotting.[2][4]
Protocol 2: Evaluation of this compound in Combination with Localized Chemotherapy in a Hepatocellular Carcinoma Xenograft Model
This protocol is based on a study using Huh7 human hepatocellular carcinoma cells.[2][7]
1. Cell Culture and Animal Models:
- Huh7 cells are maintained in appropriate culture conditions.
- Male CD-1 nude mice (6-10 weeks old) are utilized.[7]
2. Tumor Implantation:
- Subcutaneous tumors are established by injecting 5 x 10^6 Huh7 cells in a suitable medium/Matrigel mixture.
- Mice with established tumors (e.g., 180-220 mm³) are randomized into treatment groups.[7]
3. Combination Therapy Administration:
- Doxorubicin-eluting beads (e.g., DC M1 beads loaded with 25 mg/mL doxorubicin) are implanted intratumorally.[7] Unloaded beads are used for control groups.
- Sixty minutes after bead implantation, oral administration of this compound (30 mg/kg) or vehicle is initiated.[7]
- This compound or vehicle is administered twice daily (b.i.d.) with a 9-hour interval for the duration of the study.[7]
4. Monitoring and Endpoints:
- Tumor growth and mouse body weight are monitored regularly.
- The primary endpoint is the delay in tumor growth.
- At the end of the study, tumors can be excised for pharmacodynamic analysis, such as assessing the levels of phosphorylated DNA-PKcs and γH2AX.[7]
Mandatory Visualizations
Signaling Pathway of DNA-PK Inhibition by this compound
Caption: Mechanism of this compound action in inhibiting the DNA-PK-mediated NHEJ pathway.
Experimental Workflow for In Vivo Xenograft Studies with this compound
Caption: General experimental workflow for evaluating this compound in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: NU5455 Combination Therapy with Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NU5455 as a radiosensitizer in combination with ionizing radiation (IR). This compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PKcs, this compound compromises the primary repair mechanism for IR-induced DNA damage, leading to increased tumor cell death and enhanced therapeutic efficacy.[1][3]
Mechanism of Action
Ionizing radiation induces various forms of DNA damage, with DSBs being the most lethal. In mammalian cells, the NHEJ pathway is the predominant mechanism for repairing these breaks.[3][4] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs.[1][3] Activated DNA-PKcs autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken ends. This compound selectively inhibits the kinase activity of DNA-PKcs, thereby stalling the NHEJ repair process.[1] This leads to an accumulation of unrepaired DSBs, ultimately triggering cell death.[1][5] Studies have shown that this approach can preferentially sensitize tumor cells to radiation, including those in hypoxic environments, potentially widening the therapeutic window.[3][4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and ionizing radiation.
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Sensitization Enhancement Ratio (SER) / Fold Potentiation | Reference |
| MCF7 (Breast Cancer) | 1 | 2 | 11.5-fold at 1 µM, 38-fold at 3 µM | [1] |
| MCF7 (Breast Cancer) | 1 | LD80 | 2.4-fold (24h incubation) | [1][8] |
| HCT116 (Colorectal) | 1 | LD80 | Significant radiosensitizing effect | [1] |
| HAP-1 (Chronic Myeloid Leukemia) | 5 | 1-4 | Marked increase in cell killing | [1] |
| Human noncancer cell lines | 1 | LD80 | 1.5- to 2.3-fold | [8] |
| Mouse tumor and fibroblast lines | 1 | LD80 | 1.5- to 2.0-fold | [8] |
Table 2: In Vivo Efficacy of this compound and Radiation Combination Therapy
| Tumor Model | This compound Dose (mg/kg, oral) | Radiation Schedule | Key Findings | Reference |
| Calu-6 (subcutaneous xenograft) | 30 | Single dose of 3.3 Gy | Significant tumor growth delay | [1] |
| A549 (subcutaneous xenograft) | 30 | Single dose of 10 Gy | Enhanced antitumor activity | [1] |
| Calu-6 (orthotopic lung tumor) | 30 | Single dose of 10 Gy | Enhanced antitumor effect, increased time to 4-fold tumor luminescence | [1][9] |
| Calu-6 (subcutaneous xenograft) | 30 | 4 x 5 Gy (days 1, 4, 7, 10) | Augmented effect of fractionated radiotherapy | [1] |
Table 3: Pharmacodynamic Markers of this compound and Radiation
| Cell Line / Tumor Model | Treatment | Time Point | Marker | Observation | Reference |
| Calu-6 and A549 cells | This compound (5 µM) + 10 Gy IR | 5 hours post-IR | γH2AX and 53BP1 foci | Significant increase in colocalized foci | [1] |
| MCF7 cells | This compound (1 µM) + 2.5 Gy IR | 1-24 hours post-IR | γH2AX foci | Enhanced and sustained number of foci | [1][5] |
| Calu-6 (subcutaneous xenograft) | This compound (30 mg/kg) + 3.3 Gy IR | 5 and 24 hours post-IR | γH2AX foci | Increased number of foci in tumors, not in surrounding skin | [1] |
| Calu-6 (orthotopic lung tumor) | This compound (30 mg/kg) + 10 Gy IR | 24 hours post-IR | γH2AX foci | Significantly increased number of foci | [1][9] |
| Calu-6 and A549 xenografts | This compound (30 mg/kg) + 10 Gy IR | 24 hours post-IR | Unrepaired γH2AX foci | Increased in both hypoxic and non-hypoxic tumor cells | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive viability.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well for the untreated control.
-
Drug Treatment: The following day, treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour.[8]
-
Irradiation: Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[10]
-
Post-Irradiation Incubation: Continue to incubate the cells in the presence of this compound for a specified duration (e.g., 24 hours).[1][8]
-
Replating: After incubation, wash the cells with PBS, trypsinize, and replate a known number of cells into fresh drug-free medium in new 6-well plates.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. Plot the log of the surviving fraction against the radiation dose to generate cell survival curves. The Sensitization Enhancement Ratio (SER) can be calculated by dividing the radiation dose that causes a certain level of cell kill (e.g., LD80) in the control group by the dose that causes the same level of cell kill in the drug-treated group.[1]
Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
This method is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Sample Preparation: Grow cells on coverslips or use paraffin-embedded tissue sections from in vivo studies.
-
Treatment: Treat cells or animals with this compound and/or ionizing radiation as per the experimental design.
-
Fixation and Permeabilization: At the desired time points post-treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.[1][9]
In Vivo Xenograft Studies
These studies evaluate the efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Cell Implantation: Implant human tumor cells (e.g., Calu-6, A549) subcutaneously or orthotopically into immunocompromised mice.[1][9][11]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle, this compound alone, IR alone, this compound + IR).[3][11][12]
-
Treatment Administration:
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors reach a specific size, or at a predetermined time point. Analyze tumor growth delay, and if applicable, overall survival. Tumors and normal tissues can be collected for pharmacodynamic analysis (e.g., γH2AX staining).[1][11]
Safety and Toxicity Considerations
Preclinical studies suggest that transient inhibition of DNA-PKcs by this compound in combination with localized radiotherapy can augment the anti-tumor response without significantly exacerbating acute DNA damage in normal tissues or late radiation-induced toxicities like fibrosis.[1] However, when combined with systemic chemotherapy, this compound may have a narrow therapeutic index.[5] Careful dose-escalation and toxicity studies are crucial in the clinical development of this combination therapy. Monitoring for potential side effects through clinical observations, body weight measurements, and analysis of hematology and serum chemistry is recommended in preclinical in vivo studies.[11]
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigating In Vivo Tumor Biomolecular Changes Following Radiation Therapy Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-treatment of NU5455 and Etoposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the co-treatment of NU5455, a potent and selective DNA-dependent protein kinase catalytic subunit (DNA-PKcs) inhibitor, and etoposide, a topoisomerase II inhibitor. The combination of these two agents represents a promising therapeutic strategy, leveraging the principle of synthetic lethality. Etoposide induces DNA double-strand breaks (DSBs) in rapidly dividing cancer cells, while this compound inhibits the primary pathway for repairing these breaks, the non-homologous end joining (NHEJ) pathway. This dual approach leads to a synergistic increase in cancer cell death. These protocols are intended to guide researchers in the in vitro and in vivo evaluation of this combination therapy.
Mechanism of Action
Etoposide is a topoisomerase II poison that stabilizes the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands. This results in the accumulation of DNA double-strand breaks, which, if left unrepaired, trigger apoptosis.
This compound is a selective inhibitor of DNA-PKcs, a crucial kinase in the NHEJ pathway. By inhibiting DNA-PKcs, this compound prevents the repair of etoposide-induced DSBs, leading to genomic instability and enhanced cell death in cancer cells. The synergistic effect of this combination is particularly pronounced in cancer cells that are highly reliant on the NHEJ pathway for DNA repair.
Data Presentation
In Vitro Cytotoxicity
The combination of this compound and etoposide has been shown to synergistically increase cytotoxicity in various cancer cell lines. Pre-treatment with this compound significantly enhances the cell-killing effects of etoposide.
| Cell Line | Treatment | IC50 (µM) | Fold Potentiation | Reference |
| SJSA-1 (Osteosarcoma) | Etoposide alone | - | - | [1] |
| This compound (1 µM) + Etoposide | - | 4.1 | [1] | |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin alone | - | - | [1] |
| This compound (1 µM) + Doxorubicin | - | 3.5 | [1] | |
| HCT116 (Colorectal Carcinoma) | Etoposide alone | - | - | [2] |
| AZD7648 (1 µM) + Etoposide | - | Significant Decrease | [2] | |
| A549 (Lung Carcinoma) | Etoposide alone | - | - | [2] |
| AZD7648 (1 µM) + Etoposide | - | Significant Decrease | [2] | |
| FaDu (Head and Neck Squamous Cell Carcinoma) | Etoposide alone | - | - | [2] |
| AZD7648 (1 µM) + Etoposide | - | Significant Decrease | [2] | |
| SiHa (Cervical Cancer) | Etoposide alone | - | - | [2] |
| AZD7648 (1 µM) + Etoposide | - | Significant Decrease | [2] |
Note: AZD7648 is another potent DNA-PK inhibitor with a similar mechanism of action to this compound. Data is included to show the broad applicability of this therapeutic strategy.
In Vivo Efficacy
In preclinical xenograft models, the combination of a DNA-PK inhibitor and etoposide has demonstrated enhanced anti-tumor activity compared to either agent alone.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Mice with SJSA-1 xenografts | Osteosarcoma | This compound (100 mg/kg, oral, daily for 5 days) + Etoposide (5 mg/kg, i.p., daily for 5 days) | Significant potentiation of etoposide's antitumor activity, accompanied by increased toxicity (weight loss). | [1] |
| Mice with FaDu xenografts | Head and Neck Squamous Cell Carcinoma | AZD7648 (30 mg/kg, oral) + Etoposide (40 mg/kg, i.p.) | Enhanced DNA damage (increased p53BP1 signal intensity) in tumor tissue. | [3] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound and etoposide, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Etoposide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and etoposide in complete medium.
-
For single-agent treatments, add the desired concentrations of each drug to the respective wells.
-
For combination treatments, pre-treat cells with this compound for 1 hour. Then, add etoposide at various concentrations to the this compound-containing wells.
-
Include vehicle control wells (DMSO concentration should be consistent across all wells and typically <0.1%).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves and determine IC50 values. Synergy can be calculated using the Combination Index (CI) method with software like CompuSyn.[4]
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound and Etoposide
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with this compound (e.g., 1 µM) for 1 hour, followed by the addition of various concentrations of etoposide. Incubate for 24 hours.
-
Drug Removal: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. Plot survival curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with this compound and/or etoposide for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Signaling Pathway of this compound and Etoposide Co-treatment
Caption: Signaling pathway of this compound and etoposide co-treatment.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for in vitro synergy analysis of this compound and etoposide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NU5455 in Orthotopic Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU5455 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] In the context of oncology, inhibiting DNA-PKcs can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical orthotopic lung cancer models, a methodology that offers a more clinically relevant tumor microenvironment compared to traditional subcutaneous xenografts. The protocols and data presented are based on published preclinical studies.
Mechanism of Action: Inhibition of DNA Double-Strand Break Repair
Radiotherapy and certain chemotherapeutic agents induce DNA double-strand breaks (DSBs) in cancer cells, a lethal form of DNA damage. The NHEJ pathway is a major mechanism for repairing these breaks. This compound selectively inhibits DNA-PKcs, a critical component of the NHEJ pathway, thereby preventing the repair of DSBs and enhancing the cytotoxic effects of DNA-damaging treatments in tumor cells.[1][3] This targeted inhibition can lead to increased tumor cell death and delayed tumor growth. A key biomarker for the cellular response to DSBs is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.[4] Treatment with this compound in combination with radiation has been shown to significantly increase the number of persistent γH2AX foci in tumor cells, indicating unrepaired DNA damage.[1]
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γH2AX is immunohistochemically detectable until 7 days after exposure of N-bis (2-hydroxypropyl) nitrosamine (DHPN) in rat lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NU5455 Administration in Subcutaneous Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU5455 is a highly selective and orally bioavailable inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PKcs, this compound can potentiate the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies, making it a promising agent for cancer therapy.[1][3] These application notes provide detailed protocols for the administration of this compound in subcutaneous tumor models, summarizing key quantitative data and experimental methodologies from preclinical studies.
Mechanism of Action: Inhibition of DNA-PKcs in the NHEJ Pathway
DNA double-strand breaks, induced by therapies such as ionizing radiation or topoisomerase inhibitors, trigger the recruitment of the Ku70/Ku80 heterodimer to the damaged DNA. This complex then recruits and activates DNA-PKcs. Activated DNA-PKcs autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken DNA ends. This compound selectively inhibits the kinase activity of DNA-PKcs, thereby preventing the completion of NHEJ-mediated repair. This leads to an accumulation of unrepaired DNA damage, ultimately resulting in tumor cell death.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound when administered in combination with other anti-cancer agents in various subcutaneous tumor models.
Table 1: Efficacy of this compound in Combination with Chemotherapy
| Tumor Model | Combination Agent | This compound Dose & Schedule | Outcome | Reference |
| SJSA-1 (Osteosarcoma) | Etoposide (5 mg/kg, i.p., daily for 5 days) | 100 mg/kg, p.o., daily for 5 days | Significant enhancement of etoposide-induced cytotoxicity. | [1][4] |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin-eluting beads (intratumoral) | 30 mg/kg, p.o., b.i.d. | Significant enhancement of localized doxorubicin efficacy without increased toxicity. | [1] |
Table 2: Efficacy of this compound in Combination with Radiotherapy
| Tumor Model | Radiation Dose | This compound Dose & Schedule | Outcome | Reference |
| Calu-6 (Lung Cancer) | 10 Gy (single dose) | 30 mg/kg, p.o., 30 mins prior to IR | Significant increase in DNA damage markers (γH2AX and 53BP1 foci) in tumors. | [1] |
| A549 (Lung Cancer) | 10 Gy (single dose) | 30 mg/kg, p.o., 30 mins prior to IR | Enhanced antitumor activity and increased γH2AX and 53BP1 foci in tumors. | [1][5] |
| Calu-6 (Lung Cancer) | 20 Gy (4 x 5 Gy fractions) | Not specified | Examined for late radiation toxicity. | [1] |
| A549 (Lung Cancer) | 10 Gy (single dose) | 30 mg/kg, p.o., 30 mins prior to IR | Increased number of unrepaired γH2AX foci in both hypoxic and nonhypoxic tumor cells. | [2] |
| Calu-6 (Lung Cancer) | 10 Gy (single dose) | 30 mg/kg, p.o., 30 mins prior to IR | Increased number of unrepaired γH2AX foci, more pronounced in chronically hypoxic cells. | [2] |
Experimental Protocols
General Protocol for Subcutaneous Tumor Model Establishment
This is a generalized protocol and should be adapted based on the specific cell line and mouse strain used.[6]
-
Cell Culture: Culture the selected cancer cell line (e.g., Calu-6, A549, SJSA-1) in appropriate media and conditions to ensure exponential growth.[2]
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can enhance tumor take-rate and growth.[7]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude, CD-1 nude) of 6-8 weeks of age.[2]
-
Implantation: Inject a specific number of cells (e.g., 5 x 10^6) in a small volume (e.g., 50-100 µL) subcutaneously into the flank of the mice.[7][8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.[9] Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[2][9]
Protocol for this compound Administration
Materials:
-
This compound (synthesized as per patent WO 2010/136778)[1]
-
Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Tween-80)[10]
-
Oral gavage needles
-
Appropriate PPE
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
-
Administration:
-
For combination with radiotherapy, administer this compound orally via gavage 30 minutes to 1 hour prior to irradiation.[1][2][10]
-
For combination with systemic chemotherapy, administer this compound orally according to the schedule of the chemotherapeutic agent (e.g., daily for 5 consecutive days).[1]
-
For continuous exposure with localized chemotherapy, a twice-daily (b.i.d.) oral administration schedule may be employed.[1]
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.[9]
-
Observe animals daily for any signs of toxicity.
-
Experimental Workflow Visualization
Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is typically the measurement of tumor volume over time to assess the anti-tumor efficacy of the treatment.
-
Biomarker Analysis: To confirm the mechanism of action, tumors can be harvested at specific time points after treatment (e.g., 24 hours post-irradiation) for immunohistochemical analysis of DNA damage markers such as phosphorylated histone H2AX (γH2AX) and 53BP1 foci.[1][2] An increase in these markers in the this compound-treated group indicates successful inhibition of DNA repair.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring DNA Damage with γH2AX Staining after NU5455 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA damage response (DDR) is a complex network of cellular pathways that detect, signal, and repair DNA lesions. A critical type of DNA damage is the double-strand break (DSB), which can be induced by various agents, including ionizing radiation and chemotherapeutic drugs. If not properly repaired, DSBs can lead to genomic instability, mutagenesis, and cell death. One of the earliest markers of a DSB is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] This phosphorylation event creates foci at the site of the break, which can be visualized and quantified using immunofluorescence microscopy.
NU5455 is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DSBs in mammalian cells. By inhibiting DNA-PKcs, this compound prevents the ligation and repair of DSBs, leading to their accumulation and a sustained γH2AX signal. This makes γH2AX staining a powerful tool to assess the pharmacodynamic effects of this compound and its potential to sensitize cancer cells to DNA-damaging agents.
These application notes provide a detailed protocol for measuring DNA damage using γH2AX staining in cells treated with a DNA-damaging agent in combination with this compound.
Signaling Pathway of this compound Action
This compound targets the NHEJ pathway, a critical process for repairing DNA double-strand breaks. The inhibition of DNA-PKcs by this compound leads to an accumulation of unrepaired DSBs, which are marked by γH2AX.
Caption: Mechanism of this compound-induced γH2AX accumulation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on DNA damage repair using γH2AX staining.
Caption: Workflow for γH2AX immunofluorescence staining.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of this compound on γH2AX foci formation in combination with a DNA-damaging agent. It is important to note that this compound alone does not significantly increase the number of γH2AX foci, indicating it does not directly cause DSBs but rather inhibits their repair.
Table 1: Effect of this compound on Radiation-Induced γH2AX Foci in A549 Human Lung Cancer Cells
| Treatment Group | Time Post-Irradiation (hours) | Mean γH2AX Foci per Nucleus (± SEM) | Fold Increase over Radiation Alone |
| Vehicle + 0 Gy | 24 | 1.2 ± 0.3 | - |
| This compound (30 mg/kg) + 0 Gy | 24 | 1.5 ± 0.4 | - |
| Vehicle + 10 Gy | 24 | 8.5 ± 1.1 | 1.0 |
| This compound (30 mg/kg) + 10 Gy | 24 | 20.4 ± 2.5 | 2.4 |
Data adapted from a study on the effect of this compound on the repair of radiation-induced DNA DSBs in A549 xenografts.
Table 2: Effect of this compound on Etoposide-Induced Cytotoxicity in Huh7 Human Liver Cancer Cells
| Treatment Group | Drug Concentration | % Cell Viability (relative to control) |
| Control | - | 100 |
| This compound | 1 µM | ~80 |
| Etoposide | LD80 concentration | ~20 |
| Etoposide + this compound | LD80 concentration + 1 µM | ~5 |
This table illustrates the synergistic effect of this compound in enhancing etoposide-induced cell death, which correlates with increased DNA damage.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma), Huh7 (human hepatocellular carcinoma), or other relevant cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Prepare stock solutions in DMSO.
-
DNA Damaging Agent: Etoposide (stock solution in DMSO) or access to an irradiator.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (e.g., JBW301 clone).
-
Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass coverslips and microscope slides.
Protocol for γH2AX Immunofluorescence Staining
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Add the DNA damaging agent (e.g., etoposide) or irradiate the cells.
-
Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) post-treatment.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in 1% BSA in PBS according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler. A nucleus is typically considered positive if it contains a defined number of foci (e.g., >5) above the background level of the control cells.
-
Conclusion
The quantification of γH2AX foci is a robust and sensitive method to evaluate the efficacy of DNA repair inhibitors like this compound. By preventing the repair of DSBs induced by DNA-damaging agents, this compound leads to a significant and sustained increase in the number of γH2AX foci. This protocol provides a framework for researchers to assess the cellular response to this compound treatment and its potential as a cancer therapeutic, particularly in combination with radiotherapy and certain chemotherapies. Accurate quantification and interpretation of γH2AX data are crucial for understanding the mechanism of action of such inhibitors and for their preclinical and clinical development.
References
Application Notes and Protocols for NU5455 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), in sensitive cancer cell lines such as Huh7 (hepatocellular carcinoma), SJSA-1 (osteosarcoma), and MCF7 (breast cancer). Detailed protocols for key experimental assays are provided to facilitate research into the cellular effects of this compound.
Introduction
This compound is a selective, orally active inhibitor of DNA-PKcs, a crucial enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting this repair mechanism, this compound can potentiate the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy.[3][4] This makes it a promising agent for combination therapies in oncology. The cell lines Huh7, SJSA-1, and MCF7 have been identified as sensitive to this compound treatment, particularly in combination with genotoxic agents.[3][5]
Mechanism of Action
This compound targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). In response to DNA double-strand breaks, the DNA-PK holoenzyme is recruited to the site of damage. By inhibiting the kinase activity of DNA-PKcs, this compound prevents the downstream signaling cascade required for the non-homologous end joining (NHEJ) repair pathway. This leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis, thereby enhancing the efficacy of DNA-damaging cancer therapies.[3][6]
Data Presentation
The primary application of this compound in the studied cell lines is as a sensitizer to chemotherapy and radiotherapy. The following tables summarize the quantitative data on the potentiation of DNA-damaging agents by this compound. Note: Standalone IC50 values for this compound in these cell lines are not extensively reported in the cited literature; the focus is on its synergistic effects.
Table 1: Sensitization of Cell Lines to Chemotherapy by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Enhancement of Cytotoxicity (LD80) | Reference |
| Huh7 | Doxorubicin | 1 µM | 3.5-fold | [3][5] |
| SJSA-1 | Etoposide | 1 µM | 4.1-fold | [3][5] |
| Huh7 | Etoposide | 1 µM | Not Specified | [3][5] |
| SJSA-1 | Doxorubicin | 1 µM | Not Specified | [3][5] |
| HCT116 | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [3][5] |
| Hep3B | Doxorubicin | 1 µM | 3.1 to 5.1-fold | [3][5] |
Table 2: Radiosensitization of MCF7 Cells by this compound
| Condition | This compound Concentration | Treatment Duration | Sensitization Enhancement Ratio (LD80) | Reference |
| Proliferating MCF7 | 1 µM | 24 hours post-irradiation | 2.4-fold | [3][7] |
| Proliferating MCF7 | 1 µM | 4-6 hours post-irradiation | 1.5 to 1.7-fold | [3][7] |
| Proliferating MCF7 | 1 µM | 1 hour post-irradiation | 1.2-fold (marginal) | [3][7] |
Table 3: Cellular IC50 for DNA-PKcs Inhibition
| Cell Line | Parameter | IC50 Value | Reference |
| MCF7 | Inhibition of radiation-induced DNA-PK activation | 168 nM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay assesses cell density and is useful for determining the cytotoxic effects of this compound in combination with other agents.[8]
Materials:
-
This compound, Doxorubicin/Etoposide
-
Huh7, SJSA-1, or MCF7 cells
-
96-well plates
-
Complete growth medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without a fixed concentration of doxorubicin or etoposide. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 96 hours).[9]
-
Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, assessing long-term reproductive viability.[3][5]
Materials:
-
This compound, Doxorubicin/Etoposide, or access to an irradiator
-
Huh7, SJSA-1, or MCF7 cells
-
6-well plates
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding and Treatment:
-
For Chemotherapy: Plate a known number of cells (e.g., 500-2000 cells/well) in 6-well plates. Allow to attach, then treat with this compound for 1 hour before adding doxorubicin or etoposide for 24 hours.[5]
-
For Radiotherapy: Plate cells and allow them to attach. Pre-treat with this compound for 1 hour, then irradiate the cells with the desired dose (e.g., 2 Gy).[7]
-
-
Incubation: After the 24-hour treatment period, replace the drug-containing medium with fresh, drug-free medium.[5] Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for DNA Damage Markers
This protocol is for detecting proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX) and phosphorylated DNA-PKcs.[8][9]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-DNA-PKcs Ser2056, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer.[10] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[2]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks as distinct nuclear foci of γH2AX.[3]
Materials:
-
Cells grown on coverslips in 6- or 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat as required (e.g., with this compound and/or irradiation).
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[3]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[3]
-
Blocking: Block with 3% BSA for 30-60 minutes to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[3]
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[3]
-
Counterstaining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes.[3] Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using software like ImageJ/Fiji.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells (including supernatant)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells. Wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining buffer.[12]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 4. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. jove.com [jove.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: NU5455 in Combination with Systemic Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of NU5455, a selective DNA-PKcs inhibitor, particularly concerning its narrow therapeutic index when combined with systemic chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the canonical nonhomologous end-joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][3][4] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs induced by agents like chemotherapy or radiotherapy, leading to increased tumor cell death.[1][3]
Q2: Why is there a concern about a "narrow therapeutic index" when combining this compound with systemic chemotherapy?
A2: The primary concern is the risk of enhanced toxicity to normal tissues.[5][6][7] While inhibiting DNA damage repair potentiates the anti-tumor effect of chemotherapy, this mechanism is not tumor-specific. Systemic administration of this compound along with systemic chemotherapy (e.g., topoisomerase inhibitors like etoposide or doxorubicin) can also make healthy, proliferating tissues more sensitive to the chemotherapy, increasing the risk of adverse effects.[1][2][5] In vivo studies have shown that while this combination significantly enhances antitumor activity, it can be accompanied by increased toxicity, such as significant body weight loss.[3][5]
Q3: What is the in vitro evidence for this compound potentiating chemotherapy?
A3: In vitro studies consistently show that this compound significantly enhances the cytotoxicity of topoisomerase II inhibitors. For example, treating Huh7 and SJSA-1 cancer cell lines with 1 µM this compound for 24 hours resulted in a 3.5-fold and 4.1-fold enhancement of doxorubicin- and etoposide-induced cytotoxicity, respectively.[1][3] Similar sensitization effects have been observed in various other cancer cell lines, including colorectal and hepatocellular carcinoma.[1][3]
Q4: Can this compound be used effectively with any form of chemotherapy?
A4: Yes, research suggests a promising strategy is to combine systemic (oral) this compound with localized chemotherapy.[1][5][6] For instance, this compound has been shown to enhance the activity of doxorubicin released from locally administered drug-eluting beads in liver tumor xenografts without increasing systemic toxicity.[1][2][6][8] This approach confines the enhanced cytotoxic effect to the tumor area, thereby widening the therapeutic window.[5][6]
Q5: What is the pharmacokinetic profile of this compound in preclinical models?
A5: In mouse xenograft models, a 30 mg/kg oral dose of this compound results in plasma and tissue concentrations of approximately 1 µM, which are maintained for about 3 to 4 hours.[1] This transient inhibition of DNA-PKcs is considered a key factor in its therapeutic potential, as episodic inhibition may be sufficient to sensitize tumors to localized therapy without causing the level of toxicity associated with sustained, continuous inhibition.[1]
Troubleshooting Guide
Issue 1: Excessive toxicity observed in in vivo experiments when combining this compound with systemic etoposide/doxorubicin.
-
Possible Cause: The narrow therapeutic index of this combination means that doses high enough to achieve significant tumor potentiation are also toxic to normal tissues.[3][5] Chemotherapy is systemic and affects all proliferating cells, and this compound globally inhibits DNA repair.[7]
-
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen: In a study with SJSA-1 tumor xenografts, a daily dose of 100 mg/kg of this compound with 5 mg/kg etoposide led to significant toxicity.[3][5] Consider reducing the dose or frequency of this compound or the chemotherapeutic agent. However, be aware that lowering the this compound dose may reduce the potentiation effect.
-
Monitor Animal Health Closely: Implement strict humane endpoints based on body weight loss (>15% is a critical threshold) and clinical signs of distress.[3]
-
Switch to Localized Therapy: The most effective reported strategy to circumvent systemic toxicity is to pair oral this compound with a localized DNA-damaging therapy.[1][6] This could include targeted radiotherapy to the tumor or locally administered chemotherapy (e.g., doxorubicin-eluting beads for hepatocellular carcinoma models).[1][8][9]
-
Issue 2: Inconsistent or marginal potentiation of chemotherapy observed in vitro.
-
Possible Cause 1: Insufficient Incubation Time: The ability of this compound to sensitize cells to DNA damage is highly dependent on the duration of treatment. Studies with radiotherapy show that a 1-hour treatment has only a marginal effect, while 4-6 hours shows significant enhancement, and 24-hour treatment provides the most robust potentiation.[1][3]
-
Troubleshooting Steps:
-
Possible Cause 2: Cell Line Insensitivity: Although this compound is broadly effective, the potentiation magnitude can vary between cell lines.[1] Efficacy is dependent on the expression of DNA-PK.[3]
-
Troubleshooting Steps:
-
Confirm DNA-PK Expression: Verify that your cell line expresses DNA-PKcs (the product of the PRKDC gene). Cells that are null for DNA-PK will not be sensitized by this compound.[1][3]
-
Titrate this compound Concentration: While 1 µM is a commonly used effective concentration, it may be necessary to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to find the optimal concentration for your specific cell line. The IC₅₀ for inhibiting radiation-induced DNA-PK activation in cells is approximately 168 nM.[1]
-
Issue 3: Difficulty replicating in vivo tumor growth inhibition.
-
Possible Cause: Suboptimal Dosing and Timing: The timing of this compound administration relative to the chemotherapeutic agent is critical due to its short half-life in vivo.[1]
-
Troubleshooting Steps:
-
Administer this compound Prior to Chemotherapy: Based on protocols for radiotherapy, administering oral this compound 30 minutes before the DNA-damaging agent ensures that the inhibitor is present at effective concentrations when DNA damage occurs.[1][10][11]
-
Consider Multiple Doses: For fractionated therapy schedules, this compound may need to be administered with each dose of the therapeutic agent. For example, in a radiotherapy study, this compound was given 30 minutes before and 5 hours after each radiation dose.[1]
-
Verify Formulation and Administration: Ensure the vehicle used for this compound is appropriate for oral gavage and that the compound is fully dissolved or suspended. A common vehicle is a mixture of NMP, Encapsin, and PEG400.[10]
-
Quantitative Data Summary
Table 1: In Vitro Chemotherapy Potentiation by this compound (1 µM)
| Cell Line | Chemotherapy Agent | Fold Potentiation (LD₈₀) | Reference |
|---|---|---|---|
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 3.5-fold | [1][3] |
| SJSA-1 (Osteosarcoma) | Etoposide | 4.1-fold | [1][3] |
| HCT116 (Colorectal Cancer) | Doxorubicin | 3.1 to 5.1-fold range | [1][3] |
| Hep3B (Hepatocellular Carcinoma) | Doxorubicin | 3.1 to 5.1-fold range | [1][3] |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 3.1 to 5.1-fold range |[1][3] |
Table 2: Preclinical Dosing and Pharmacokinetics of this compound
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| Oral Dose (Radiosensitization) | 30 mg/kg | Mouse Xenograft (Calu-6, A549) | [1] |
| Oral Dose (Systemic Chemo Combo) | 100 mg/kg | Mouse Xenograft (SJSA-1) | [3][5] |
| Peak Concentration (30 mg/kg) | ~1 µM | Mouse Plasma & Tumor Tissue | [1] |
| Duration of Effective Conc. | 3 - 4 hours | Mouse Plasma & Tissue | [1] |
| Cellular IC₅₀ (DNA-PKcs Inhibition) | 168 nM | MCF7 Cells |[1] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of this compound to potentiate chemotherapy-induced cell death.
-
Cell Plating: Seed cells (e.g., Huh7, SJSA-1) into 6-well plates at a density determined to yield 50-150 colonies per well under control conditions and allow them to attach overnight.
-
Pre-treatment: Treat cells with 1 µM this compound or vehicle (e.g., DMSO) for 1 hour.
-
Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., doxorubicin, etoposide) at a range of concentrations to the this compound/vehicle-containing media.
-
Incubation: Incubate the cells for 24 hours.
-
Replating: Wash the cells with PBS, trypsinize, and re-seed a known number of cells into fresh, drug-free media in new plates.
-
Colony Formation: Incubate plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each plate.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Determine the LD₈₀ (lethal dose that inhibits 80% of cell survival) and calculate the fold potentiation by dividing the LD₈₀ of the chemotherapy agent alone by the LD₈₀ of the combination treatment.[1][3]
Protocol 2: Analysis of DNA Damage (γH2AX Foci)
This protocol measures the formation of DNA double-strand breaks.
-
Cell Culture: Grow cells (e.g., A549) on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle, followed by the DNA-damaging agent (e.g., 10 Gy irradiation or chemotherapy).
-
Time Course: Fix the cells at various time points after damage (e.g., 5 and 24 hours) using 4% paraformaldehyde.[1]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated Histone H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of distinct γH2AX foci per nucleus. A significant increase in foci in the combination treatment group compared to the chemotherapy-alone group indicates inhibition of DNA repair.[1]
Visualizations
Caption: this compound inhibits DNA-PKcs, blocking DNA repair and promoting cell death.
Caption: Workflow for testing this compound and chemotherapy combinations.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing NU5455 concentration to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Our goal is to help you refine your experimental design to maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active inhibitor of DNA-PKcs.[1] DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[2][3] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways. This mechanism also underlies its ability to sensitize tumor cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[2][4]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, published studies frequently report the use of concentrations in the range of 1 µM to 5 µM. For example, a concentration of 1 µM has been shown to be effective in sensitizing various cancer cell lines, including Huh7, SJSA-1, HCT116, and Hep3B, to doxorubicin and etoposide.[2][4][5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the known toxicities associated with this compound?
A3: In preclinical in vivo studies, this compound administered systemically in combination with chemotherapy has been associated with a narrow therapeutic index, meaning the dose required for efficacy is close to the dose that causes toxicity.[2][5] Observed toxicities in animal models have included significant weight loss.[2][5] It is important to note that when combined with localized therapies, such as targeted radiotherapy or localized drug delivery, this compound has been shown to enhance anti-tumor effects without significant systemic toxicity.[6][7]
Q4: How can I optimize the this compound concentration to avoid toxicity in my experiments?
A4: Optimizing the concentration of this compound is crucial to balance its sensitizing effects with potential toxicity. Here are some strategies:
-
In Vitro Dose-Response Studies: Before conducting large-scale experiments, perform a dose-response study using a relevant cell viability assay (e.g., MTT, MTS, or ATP-based assays) to determine the IC50 (half-maximal inhibitory concentration) and to identify a concentration that has minimal toxicity on its own but effectively sensitizes cells to your primary treatment.
-
Time-Course Experiments: The duration of exposure to this compound can influence both efficacy and toxicity. Shorter incubation times may be sufficient to inhibit DNA-PKcs without causing significant off-target effects. For example, a 24-hour treatment has been shown to elicit significant radio-enhancement.[2][4][5]
-
Combination with Localized Treatments: If applicable to your research, consider combining systemic this compound with localized delivery of the DNA-damaging agent (e.g., targeted radiation or drug-eluting beads). This approach has been shown to enhance efficacy at the tumor site while minimizing systemic toxicity.[6][7]
-
Monitor Cellular Health: Regularly assess cellular morphology and use viability assays to monitor for signs of toxicity throughout your experiments.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High background toxicity with this compound alone | Concentration is too high for the specific cell line. | Perform a dose-response curve to determine a lower, non-toxic concentration. Start with a range from 0.1 µM to 10 µM. |
| Cell line is particularly sensitive to DNA-PKcs inhibition. | Consider using a cell line with known resistance or perform a shorter incubation time with this compound. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Lack of sensitization to primary treatment | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner, monitoring for toxicity. |
| Insufficient incubation time with this compound. | Increase the pre-incubation time with this compound before adding the primary treatment. Studies have shown that 4-6 hours can significantly enhance the radiation response.[2][5] | |
| Cell line is not dependent on the NHEJ pathway for repair of the specific type of DNA damage. | Investigate the primary DNA repair pathways active in your cell line in response to your specific treatment. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can affect the response to treatment. |
| Inconsistent timing of drug addition. | Standardize the timing of this compound and primary treatment addition for all experiments. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately as recommended by the manufacturer. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Topoisomerase II Inhibitors
| Cell Line | Combination Treatment | This compound Concentration | Fold Potentiation of Cytotoxicity (LD80) |
| Huh7 | Doxorubicin | 1 µM | 3.5-fold[2][4][5] |
| SJSA-1 | Etoposide | 1 µM | 4.1-fold[2][4][5] |
| HCT116 | Doxorubicin | 1 µM | 3.1 to 5.1-fold[2][4][5] |
| Hep3B | Doxorubicin | 1 µM | 3.1 to 5.1-fold[2][4][5] |
| Huh7 | Doxorubicin | 1 µM | 3.1 to 5.1-fold[2][4][5] |
Table 2: In Vivo Dosing and Observed Effects of this compound
| Animal Model | This compound Dose | Combination Treatment | Observed Effects |
| Mice with SJSA-1 xenografts | 100 mg/kg (oral, daily for 5 days) | Etoposide (5 mg/kg, i.p.) | Significant potentiation of antitumor activity, but accompanied by increased weight loss.[2][5] |
| Mice with Calu-6 or A549 xenografts | 30 mg/kg (oral) | Localized radiation (10 Gy) | Preferential augmentation of radiotherapy in tumors versus surrounding skin.[3][8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is used to assess the metabolic activity of cells as an indicator of viability.[2][9][10][11]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or in combination with the primary treatment) and include untreated and solvent-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of reproductive cell death.[12][13][14][15][16]
Materials:
-
6-well plates or culture dishes
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Primary treatment (e.g., radiation source)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with this compound and/or the primary treatment for the desired duration.
-
After treatment, wash the cells with PBS, trypsinize, and resuspend them in fresh medium to create a single-cell suspension.
-
Count the cells and seed a known number of cells (e.g., 100-1000, depending on the expected survival rate) into new 6-well plates.
-
Incubate the plates for 1-3 weeks, until colonies of at least 50 cells are visible in the control plates.
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 3: γH2AX Foci Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).[1][6][7][17][18]
Materials:
-
Cells grown on coverslips in culture dishes
-
This compound stock solution
-
Primary treatment (e.g., radiation source)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or the primary treatment.
-
At the desired time points post-treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
Caption: this compound inhibits DNA-PKcs, a key enzyme in the NHEJ pathway for DNA repair.
Caption: A typical workflow for assessing this compound-induced cytotoxicity.
Caption: Balancing this compound concentration to achieve efficacy while minimizing toxicity.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Clonogenic Assay [en.bio-protocol.org]
- 14. scribd.com [scribd.com]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
NU5455 solubility and stability in DMSO
Welcome to the technical support center for NU5455. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the solubility and stability of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the Non-Homologous End Joining (NHEJ) pathway, which is a primary mechanism for repairing DNA double-strand breaks (DSBs) in cells.[2] By inhibiting DNA-PKcs, this compound prevents the repair of these breaks, thereby enhancing the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To ensure accuracy and consistency, follow a standard protocol for stock solution preparation. This involves accurately weighing the compound, calculating the required solvent volume for your target concentration, and ensuring the compound is fully dissolved. See the "Experimental Protocols" section below for a detailed methodology.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, it is highly recommended to store the DMSO stock solution at -20°C or -80°C.[3][4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] For short-term storage, 4°C is acceptable, but stability should be monitored. A study on a diverse set of compounds found that 85% were stable in a DMSO/water mixture for up to 2 years at 4°C.[5]
Q5: Is the this compound in DMSO solution sensitive to light?
A5: While specific data for this compound is not available, it is a general good laboratory practice to protect all stock solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can be a source of oxidation for some compounds.[4]
Troubleshooting Guides
Issue 1: The this compound powder is not fully dissolving in DMSO.
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Possible Cause 1: Concentration exceeds solubility limit.
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Possible Cause 2: Insufficient mixing.
-
Solution: Ensure the solution is being mixed thoroughly. Gently vortex the vial for 1-2 minutes. You can also sonicate the solution in a water bath for a few minutes to aid dissolution.
-
-
Possible Cause 3: Low-quality or wet DMSO.
Issue 2: I observe precipitation in my stock solution after freezing and thawing.
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Possible Cause 1: Compound crashed out of solution.
-
Solution: Before use, ensure the vial has returned to room temperature. Gently vortex or sonicate the solution to redissolve any precipitate. Visually inspect the solution to confirm it is clear before making dilutions.
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Minimize the number of freeze-thaw cycles. Prepare smaller, single-use aliquots of your stock solution to avoid thawing the entire stock for each experiment. Studies have shown that while many compounds are stable over several freeze-thaw cycles, minimizing them is a best practice.[4]
-
Issue 3: I am seeing reduced or inconsistent activity of this compound in my experiments.
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Possible Cause 1: Compound degradation.
-
Solution: Improper storage is a common cause of degradation. Ensure your stock solution is stored at -20°C or -80°C and protected from light.[4] If you suspect degradation, prepare a fresh stock solution from the solid compound. The initial purity of the compound is a key factor affecting its long-term stability in solution.[6]
-
-
Possible Cause 2: Inaccurate final concentration.
-
Solution: Verify your dilution calculations. When preparing working solutions, perform serial dilutions to ensure accuracy. Ensure that the final concentration of DMSO in your experimental medium is low (typically <0.5%) as high concentrations of DMSO can have independent biological effects.
-
Quantitative Data Summary
Specific quantitative solubility and long-term stability data for this compound in DMSO are not available in the cited literature. The table below provides general guidelines for handling small molecule stock solutions in DMSO based on published studies.
| Parameter | Solvent | Recommended Concentration | Storage Temperature | General Stability Notes |
| Solubility | DMSO | Typically 10-50 mM | N/A | Generally soluble, but always confirm visually. |
| Long-Term Stability | DMSO | Any | -20°C or -80°C | Most compounds are stable for years at low temperatures.[3][4] |
| Short-Term Stability | DMSO | Any | 4°C | Stable for days to weeks; monitor for precipitation.[5] |
| Freeze-Thaw Stability | DMSO | Any | -20°C or -80°C | Aliquoting is recommended, though many compounds are stable for >10 cycles.[4] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
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Pre-weighing: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Weighing: Accurately weigh a specific amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance.
-
Calculation: Calculate the volume of DMSO required. The molecular weight of this compound is approximately 454.5 g/mol .
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Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
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Example for 5 mg at 10 mM:
-
Volume (L) = 0.005 g / (454.5 g/mol * 0.010 mol/L) = 0.0011 L = 1.1 mL
-
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
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Mixing: Cap the vial securely and vortex at medium speed until the solid is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to facilitate dissolution if necessary.
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Aliquoting & Storage: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of NU5455
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NU5455, a potent and selective DNA-PKcs inhibitor. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] this compound is a highly selective and orally active inhibitor of DNA-PKcs.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for DNA-PKcs, some off-target activity has been observed, particularly at higher concentrations. The main off-targets identified are other members of the phosphoinositide 3-kinase (PI3K) family, such as Vps34 and PI3Kδ.[2][3] It is important to note that this compound demonstrates a significant selectivity margin for DNA-PKcs over these other kinases.[2]
Q3: How does the selectivity of this compound for DNA-PKcs compare to other related kinases?
A3: this compound exhibits high selectivity for DNA-PKcs. For instance, it has a 228-fold selectivity for DNA-PKcs over PI3Kα.[2] The selectivity against Vps34 is 8.7-fold.[3] This high selectivity is crucial for minimizing off-target effects and associated toxicities.
Q4: Can this compound inhibit PARP?
A4: Based on available data, this compound is a DNA-PKcs inhibitor and is not primarily classified as a PARP (poly(ADP-ribose) polymerase) inhibitor.[2] Experiments comparing this compound to the PARP inhibitor rucaparib have demonstrated distinct mechanisms of action.[2]
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity or Phenotypes
Potential Cause: Off-target effects of this compound at the concentration used.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits DNA-PKcs activity without causing excessive toxicity.
-
Selectivity Profiling: Compare the observed phenotype with known effects of inhibiting potential off-targets like Vps34 or PI3Kδ.
-
Control Experiments:
Issue 2: Inconsistent Results in Combination Therapies
Potential Cause: Variability in experimental conditions or timing of drug administration.
Troubleshooting Steps:
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Standardize Protocols: Ensure consistent timing of this compound administration relative to the other treatment (e.g., radiotherapy or chemotherapy). Studies have shown that the duration of this compound treatment can significantly impact its efficacy as a radiosensitizer.[2][5]
-
Assess DNA Damage and Repair: Monitor the formation and resolution of γH2AX and 53BP1 foci to confirm that this compound is effectively inhibiting DNA repair in your experimental system.[2][3]
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.
Issue 3: Difficulty Distinguishing On-Target vs. Off-Target Effects
Potential Cause: Overlapping signaling pathways or complex biological responses.
Troubleshooting Steps:
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a resistant form of the off-target protein or by using a specific agonist for the affected pathway.
-
Kinase Profiling: Conduct a broad kinase screen to identify any other potential off-targets of this compound in your specific cell line or model system.
-
Consult the Literature: Review published studies on this compound and other DNA-PKcs inhibitors to understand the expected on-target and potential off-target phenotypes.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | % Inhibition at 1 µM | Selectivity vs. DNA-PKcs |
| DNA-PKcs | 8.2 ± 2 | 98% | 1 |
| Vps34 | - | 86% | 8.7-fold |
| PI3Kδ | - | 57% | 33.7-fold |
| PI3Kα | - | <10% | 228-fold |
| ATM | >10,000 | <10% | >1200-fold |
| ATR | >10,000 | <10% | >1200-fold |
Data compiled from Willoughby CE, et al. J Clin Invest. 2020.[2]
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term proliferative capacity of cells after treatment.
Methodology:
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Plate cells at a density that will result in approximately 50-100 colonies per plate.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound and/or other agents (e.g., ionizing radiation).
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Incubate for the desired treatment duration.
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Remove the treatment medium, wash the cells with PBS, and add fresh, drug-free medium.
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Incubate the plates for 10-14 days, or until colonies are visible.
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Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with crystal violet (0.5% in methanol).
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Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This method is used to visualize and quantify DNA double-strand breaks.
Methodology:
-
Grow cells on coverslips or in chamber slides.
-
Treat cells with this compound and/or a DNA damaging agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
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Wash the cells three times with PBS.
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Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize and quantify the foci using a fluorescence microscope.
Visualizations
Caption: Role of this compound in the NHEJ pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to NU5455 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PKcs inhibitor, NU5455. The information is designed to address specific experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cancer cell death, particularly when combined with DNA-damaging agents like radiotherapy or certain chemotherapies.
Q2: Under what experimental conditions is this compound most effective?
A2: this compound shows significant efficacy in sensitizing cancer cells to DNA-damaging treatments. For instance, it has been shown to enhance the cytotoxic effects of radiotherapy and topoisomerase II inhibitors like doxorubicin and etoposide.[1][2] Its effectiveness is particularly pronounced in hypoxic tumor cells, which are often resistant to radiation.[1] This is because hypoxic conditions can compromise homologous recombination (HR) repair, making cells more reliant on the NHEJ pathway that this compound inhibits.[1]
Q3: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A3: Intrinsic resistance to this compound could be due to several factors:
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Low dependence on NHEJ: The cell line might predominantly rely on other DNA repair pathways, such as homologous recombination (HR), for survival.
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High expression of drug efflux pumps: Overexpression of transporters like P-glycoprotein (ABCB1) can actively pump this compound out of the cell, reducing its intracellular concentration.
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Pre-existing alterations in the DNA damage response (DDR) network: The cells may have compensatory signaling pathways that bypass the effects of DNA-PKcs inhibition.
Q4: I have been treating my cell line with this compound for an extended period, and it seems to have developed resistance. What are the possible molecular mechanisms?
A4: While specific mechanisms of acquired resistance to this compound as a monotherapy are still under investigation, potential mechanisms, extrapolated from general knowledge of resistance to kinase inhibitors and other DNA repair inhibitors, may include:
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Upregulation of compensatory DNA repair pathways: Cells may increase their reliance on the HR pathway to repair DSBs.
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Activation of pro-survival signaling pathways: Increased activity of pathways like the PI3K/AKT pathway has been implicated in resistance to DNA-damaging agents and could potentially compensate for DNA-PKcs inhibition.[3]
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Alterations in DNA-PKcs itself: While not yet reported for this compound, mutations in the drug target that prevent inhibitor binding are a common mechanism of acquired resistance to kinase inhibitors.
-
Increased expression of drug efflux pumps: Similar to intrinsic resistance, prolonged exposure to a drug can select for cells with higher levels of drug transporters.
Troubleshooting Guides
Problem 1: Sub-optimal sensitization to radiation or chemotherapy with this compound.
| Possible Cause | Suggested Solution |
| Inadequate this compound concentration or treatment duration. | Determine the optimal concentration and incubation time for your specific cell line. A dose-response curve and time-course experiment are recommended. For example, in MCF7 cells, a 24-hour pre-incubation with 1 µM this compound showed significant radiosensitization.[1][4] |
| Cell line is proficient in other DNA repair pathways (e.g., Homologous Recombination). | Consider combining this compound with an inhibitor of a compensatory pathway, such as a PARP inhibitor, to induce synthetic lethality. |
| Issues with experimental timing. | Administer this compound prior to and during the DNA-damaging treatment to ensure DNA-PKcs is inhibited when DSBs are being induced. For in vivo studies, consider the pharmacokinetics of this compound. |
Problem 2: Developing and confirming a this compound-resistant cell line.
| Experimental Step | Troubleshooting Tip |
| Generating the resistant cell line. | Start with the IC50 concentration of this compound for the parental cell line. Gradually increase the concentration in a stepwise manner as the cells adapt. This process can take several months. It is crucial to maintain a parallel culture of the parental cell line with vehicle control. |
| Confirming resistance. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 of this compound in the parental and putative resistant cell lines. A significant increase in the IC50 value confirms resistance. |
| Characterizing the resistant phenotype. | Assess the DNA repair capacity of the resistant cells using assays like the comet assay or by measuring γH2AX foci formation after inducing DNA damage. A faster resolution of DNA damage in the resistant line compared to the parental line (in the presence of this compound) could indicate the activation of compensatory repair pathways. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Sensitization of Cancer Cell Lines to Doxorubicin and Etoposide by this compound (1 µM)
| Cell Line | Drug | Fold Potentiation (LD80) |
| Huh7 | Doxorubicin | 3.5 |
| SJSA-1 | Doxorubicin | Not specified |
| HCT116 | Doxorubicin | 3.1 - 5.1 |
| Hep3B | Doxorubicin | 3.1 - 5.1 |
| Huh7 | Etoposide | Not specified |
| SJSA-1 | Etoposide | 4.1 |
Data extracted from Willoughby et al., JCI, 2019.[1][2]
Table 2: In Vitro Radiosensitization by this compound (1 µM)
| Cell Line | Sensitization Enhancement Ratio (SER80) |
| MCF7 | 2.4 (after 24h pre-incubation) |
Data extracted from Willoughby et al., JCI, 2019.[1][4]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response curve with this compound to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial chronic exposure: Continuously culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell viability and growth: Regularly monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.
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Stepwise dose escalation: Once the cell population has recovered and is stably proliferating, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
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Repeat dose escalation: Repeat steps 3 and 4 for several months, gradually increasing the this compound concentration.
-
Confirmation of resistance: Periodically, and at the end of the selection process, perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in IC50 confirms the development of resistance.
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Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Assessing DNA Double-Strand Break Repair using γH2AX Immunofluorescence
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Cell seeding: Seed both parental and this compound-resistant cells onto coverslips in a multi-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with this compound at a relevant concentration (e.g., 1 µM) for a predetermined time (e.g., 1-24 hours) before inducing DNA damage.
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Induction of DNA damage: Induce DNA double-strand breaks using ionizing radiation (e.g., 2-10 Gy) or a radiomimetic drug.
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Time course of repair: Fix the cells at various time points after DNA damage induction (e.g., 0, 1, 4, 8, 24 hours).
-
Immunostaining:
-
Permeabilize the fixed cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. A faster decrease in the number of foci over time in the resistant cells (in the presence of this compound) compared to the parental cells would suggest enhanced DNA repair capacity.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Caption: Potential signaling pathways involved in resistance to this compound.
References
- 1. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA-PK Mediates AKT Activation and Apoptosis Inhibition in Clinically Acquired Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
Technical Support Center: Managing NU5455-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DNA-PKcs inhibitor NU5455 in animal models. The information provided is intended to help manage potential toxicities arising from the combination of this compound with DNA-damaging agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound prevents the repair of DSBs induced by agents like radiotherapy, topoisomerase II inhibitors (e.g., doxorubicin, etoposide), leading to increased cancer cell death.
Q2: What is the rationale for combining this compound with chemotherapy or radiotherapy?
A2: The rationale is to enhance the efficacy of DNA-damaging cancer therapies. Many cancer cells rely on the NHEJ pathway to survive the DNA damage caused by chemotherapy and radiotherapy. By inhibiting this repair mechanism with this compound, cancer cells become more sensitive to the therapeutic effects of these agents, potentially leading to improved tumor control.
Q3: What are the most common signs of this compound-induced toxicity in animal models?
A3: When used in combination with systemic chemotherapeutic agents, the most commonly reported sign of toxicity in animal models, particularly mice, is significant body weight loss. In some studies, this has been accompanied by a general deterioration in clinical condition, which in severe cases may necessitate humane euthanasia.[1] It is crucial to note that this compound administered as a monotherapy is generally well-tolerated; toxicity is primarily observed in combination regimens.
Q4: Which chemotherapeutic agents are known to have increased toxicity when combined with this compound?
A4: Increased toxicity has been notably observed when this compound is combined with systemic topoisomerase II inhibitors such as etoposide.[1] While the combination can significantly enhance anti-tumor activity, it also narrows the therapeutic window due to heightened toxicity.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed in Combination Therapy Group
Problem: Mice treated with a combination of this compound and a chemotherapeutic agent (e.g., etoposide) are exhibiting a rapid and significant decrease in body weight (>15%).
Possible Causes:
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Synergistic Toxicity: this compound is potentiating the cytotoxic effects of the chemotherapeutic agent in normal tissues as well as in tumor tissue.
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Dosing Regimen: The dose and/or frequency of this compound and/or the chemotherapeutic agent may be too high for the specific animal strain or model.
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Animal Strain Sensitivity: Different mouse strains can have varying sensitivities to chemotherapeutic agents.
Solutions:
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Dose Reduction: Consider a dose de-escalation study for either this compound or the chemotherapeutic agent, or both, to identify a maximum tolerated dose (MTD) for the combination.
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Modified Dosing Schedule: Investigate alternative dosing schedules, such as intermittent dosing or a shorter duration of treatment, to reduce cumulative toxicity.
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Supportive Care: Implement supportive care measures to help mitigate weight loss. This can include providing a highly palatable and energy-dense diet. The use of corticosteroids like dexamethasone has been shown to reduce chemotherapy-induced weight loss in mice.
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Close Monitoring: Increase the frequency of animal monitoring to at least twice daily to promptly identify animals that have reached humane endpoints.
Issue 2: How to Proactively Monitor for Potential Toxicity
Problem: You are planning an in vivo study with this compound in combination with a DNA-damaging agent and want to establish a robust monitoring plan.
Solution: Implement a comprehensive monitoring protocol that includes:
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Daily Clinical Observations: Record daily observations for each animal using a standardized clinical scoring system (see Experimental Protocols section for an example). Key parameters to observe include:
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Body weight
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General appearance (posture, fur condition)
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Spontaneous behavior (activity level, interaction with cage mates)
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Signs of dehydration or malnutrition
-
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Regular Body Weight Measurement: Measure and record the body weight of each animal at least three times per week, and daily if signs of toxicity are observed.
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Establish Humane Endpoints: Clearly define humane endpoints before the study begins. A common endpoint is a loss of 15-20% of the initial body weight or a high clinical score.
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Blood Collection for Analysis: If feasible and ethically approved, collect blood samples at baseline and at the end of the study (or at humane endpoints) for complete blood counts (CBC) and serum chemistry analysis to assess for hematological toxicity and organ damage (e.g., liver and kidney function).
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Histopathology: At the end of the study, perform necropsies and collect major organs (liver, kidney, spleen, heart, lungs, and gastrointestinal tract) for histopathological analysis to identify any treatment-related microscopic changes.
Quantitative Data Summary
Table 1: In Vivo Toxicity of this compound in Combination with Etoposide in SJSA-1 Xenograft Model
| Treatment Group | This compound Dose (oral) | Etoposide Dose (i.p.) | Dosing Schedule | Mean Body Weight Change (Day 8) | Humane Intervention Required |
| Vehicle Control | - | - | Daily for 5 days | ~ +2% | 0/10 |
| This compound alone | 100 mg/kg | - | Daily for 5 days | ~ 0% | 0/10 |
| Etoposide alone | - | 5 mg/kg | Daily for 5 days | ~ -5% | 0/10 |
| This compound + Etoposide | 100 mg/kg | 5 mg/kg | Daily for 5 days | ~ -12% | 2/10 (>15% weight loss)[1] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity Using a Clinical Scoring System
Objective: To systematically and quantitatively assess the health and well-being of mice undergoing treatment with this compound in combination with chemotherapy.
Materials:
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Animal balance
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Clinical observation score sheet (see Table 2 for an example)
Procedure:
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Record the baseline body weight of each mouse before the start of treatment.
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Observe each mouse at least once daily. For combination therapies with expected toxicity, increase observation to twice daily.
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For each observation, score the mouse on a scale of 0-2 for each parameter listed in the clinical score sheet (Table 2).
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Sum the scores for each parameter to obtain a total clinical score.
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Measure and record the body weight of each mouse at least three times per week.
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If a mouse reaches a pre-defined humane endpoint (e.g., a total clinical score of ≥ 4 or body weight loss of >15%), it should be humanely euthanized.
Table 2: Example of a Mouse Clinical Scoring Sheet for Chemotherapy Studies
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) |
| Body Weight Loss | < 5% | 5-10% | 10-15% |
| Appearance | Smooth, well-groomed fur; bright, clear eyes | Ruffled fur in some areas; mild porphyrin staining | Ruffled, matted fur; significant porphyrin staining; hunched posture |
| Activity Level | Active, alert, and responsive | Quiet but arouses when stimulated | Lethargic, reluctant to move |
| Hydration Status | Normal skin turgor | Mild skin tenting | Severe skin tenting |
| Gait and Posture | Normal gait and posture | Slightly abnormal gait or hunched posture when still | Obvious abnormal gait, hunched posture when moving |
Protocol 2: Histopathological Assessment of Organ Toxicity
Objective: To identify microscopic changes in major organs following treatment with this compound and chemotherapy.
Materials:
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10% neutral buffered formalin
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Phosphate-buffered saline (PBS)
-
Standard histology processing reagents (ethanol series, xylene, paraffin)
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Microtome
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Glass slides
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Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
At the end of the study or when humane endpoints are reached, humanely euthanize the mice.
-
Perform a gross necropsy and record any visible abnormalities of the organs.
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Collect major organs including the liver, kidneys, spleen, heart, lungs, and sections of the gastrointestinal tract.
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Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
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After fixation, transfer the tissues to 70% ethanol.
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Process the tissues through a series of graded ethanol solutions and xylene, and then embed in paraffin wax.
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Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the tissue sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
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Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope by a qualified pathologist to assess for any signs of cellular damage, inflammation, necrosis, or other pathological changes.
Visualizations
Caption: Non-Homologous End Joining (NHEJ) DNA repair pathway and the inhibitory action of this compound.
Caption: Experimental workflow for monitoring this compound-induced toxicity in animal models.
Caption: Logical relationship for troubleshooting this compound-induced toxicity in experiments.
References
Technical Support Center: NU5455 & Clonogenic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when using NU5455 in clonogenic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks.[3][4] By inhibiting DNA-PK, this compound prevents cancer cells from repairing DNA damage induced by radiotherapy or certain chemotherapies, thereby enhancing the efficacy of these treatments.[2][3]
Q2: I am seeing significant variability in my clonogenic assay results with this compound. What are the common causes?
Inconsistent results in clonogenic assays can arise from several factors, often related to technical execution and biological variables. Common sources of variability include:
-
Cell Seeding Density: Inaccurate cell counting and inconsistent seeding density can dramatically affect colony formation.[5]
-
This compound Incubation Time: The duration of cell exposure to this compound can significantly impact the outcome. Studies have shown that the radio-enhancement effect of this compound is highly dependent on the incubation time, with longer exposures (e.g., 24 hours) leading to a more pronounced effect compared to shorter exposures (e.g., 1 hour).[3][6]
-
Compound Stability and Handling: Improper storage or handling of this compound can affect its potency.
-
Solvent Concentration (e.g., DMSO): High concentrations of solvents like DMSO, often used to dissolve compounds, can be toxic to cells and inhibit colony formation.[7]
-
Cell Health and Passage Number: The overall health, passage number, and confluency of the cells used can influence their ability to form colonies.
-
Presence of Cell Clumps: Plating cell clumps instead of a single-cell suspension can lead to an overestimation of surviving colonies.[8]
-
Assay Readout Time: The time at which colonies are stained and counted can impact the results, as colonies may continue to grow at different rates.[9]
Q3: What is the optimal concentration of this compound to use in a clonogenic assay?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a concentration of 1 µM has been frequently used in published studies to demonstrate the sensitization of tumor cells to agents like doxorubicin and etoposide.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can the timing of this compound treatment relative to radiation or chemotherapy affect the results?
Yes, the timing is critical. In many studies, cells are pre-treated with this compound for a specific period (e.g., 1 hour) before the addition of the DNA-damaging agent.[3][6] This pre-incubation allows this compound to inhibit the DNA repair machinery before the damage occurs. The duration of this compound exposure post-treatment can also significantly influence the outcome.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your clonogenic assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate plates | Inaccurate cell counting and plating. | - Ensure a homogenous single-cell suspension before counting. - Use a reliable cell counting method (e.g., automated cell counter) and perform replicate counts. - Pipette cell suspension carefully and mix gently between plating each replicate. |
| "Edge effects" in multi-well plates. | - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[10] | |
| Low plating efficiency in control (untreated) groups | Suboptimal cell health or culture conditions. | - Use cells at a low passage number and ensure they are in the logarithmic growth phase. - Optimize cell seeding density for your specific cell line. - Ensure proper incubator conditions (temperature, CO2, humidity). |
| High solvent (e.g., DMSO) concentration. | - Keep the final DMSO concentration in the media as low as possible, typically below 0.1%.[7] - Run a vehicle control with the same DMSO concentration as your treatment groups. | |
| Inconsistent sensitization effect of this compound | Suboptimal this compound concentration or incubation time. | - Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. - Optimize the pre-incubation and total incubation time with this compound. Longer incubation times (up to 24 hours) may be necessary to see a significant effect.[3][6] |
| Inaccurate timing of treatments. | - Use a consistent and precise timeline for adding this compound and the co-treatment (e.g., radiation, chemotherapy). | |
| No colony formation in treated groups | This compound concentration is too high or treatment is too harsh. | - Titrate down the concentration of this compound and/or the co-treatment. - Reduce the incubation time with the compounds. |
| Formation of cell clumps instead of distinct colonies | Incomplete dissociation of cells into a single-cell suspension. | - Ensure complete trypsinization and gently pipette to create a single-cell suspension. - Visually inspect the cell suspension under a microscope before plating. - Consider filtering the cell suspension through a cell strainer. |
Experimental Protocols
Standard Clonogenic Assay Protocol
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line and experimental goals.
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Harvest cells using trypsin and ensure complete dissociation into a single-cell suspension.
-
Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density (e.g., 200-1000 cells/well for a 6-well plate). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies per plate in the control group.
-
Plate the cells and allow them to attach for 12-24 hours.
-
-
Treatment:
-
Prepare fresh dilutions of this compound in complete growth medium.
-
For sensitization experiments, pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 1-24 hours).
-
Apply the co-treatment (e.g., irradiate the plates or add the chemotherapeutic agent).
-
Incubate for the desired treatment period. For continuous exposure, this compound can be left in the media. For a defined exposure, the media should be replaced with fresh media after the treatment period.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until colonies in the control plate are visible and contain at least 50 cells.
-
Do not disturb the plates during the incubation period.
-
-
Staining and Counting:
-
Gently wash the plates with PBS.
-
Fix the colonies with a solution such as methanol or 10% formalin for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF): (Number of colonies in treated plate / (Number of cells seeded x PE)) x 100%.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the DNA-PK mediated DNA repair pathway.
Experimental Workflow for a Clonogenic Assay
Caption: A typical experimental workflow for performing a clonogenic survival assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of clumps and clusters on survival measurements with clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing NU5455 Efficacy in Chemoresistant Cell Lines
Welcome to the technical support center for NU5455. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), particularly in the context of chemoresistant cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of DNA-PKcs.[1][2] DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs).[1] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs induced by chemotherapeutic agents or ionizing radiation, leading to an accumulation of DNA damage and subsequent cancer cell death.
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that rely on the NHEJ pathway for DNA repair. Its efficacy is pronounced when used in combination with DNA-damaging agents like topoisomerase II inhibitors (e.g., doxorubicin, etoposide) or ionizing radiation.[1][3] The potentiation effect has been observed in various cancer cell lines, including those from hepatocellular carcinoma, osteosarcoma, colorectal cancer, and lung cancer.[1][3]
Q3: Is this compound effective as a standalone agent?
A3: While this compound can have some minor effects on its own in certain contexts, its primary therapeutic potential lies in its ability to sensitize cancer cells to the cytotoxic effects of other DNA-damaging treatments.[1] It is most effective when used as a combination therapy.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro use, this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the optimal incubation time for this compound treatment?
A5: The sensitizing effect of this compound is dependent on the incubation time. Studies have shown that a pre-incubation of at least 4-6 hours before inducing DNA damage significantly enhances the response, with a 24-hour pre-incubation showing even greater potentiation.[1][3] A short pre-incubation of only 1 hour may only produce a marginal effect.[1][3]
Troubleshooting Guides
Issue 1: Low or No Sensitization to Chemotherapy/Radiation
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Ensure this compound has been stored correctly (aliquoted in DMSO at -20°C or -80°C). Prepare a fresh stock solution from powder.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Cell Line is DNA-PKcs Deficient.
-
Possible Cause 4: Inappropriate Concentration of this compound.
Issue 2: High Background or Inconsistent Results in Western Blots for p-DNA-PKcs (Ser2056)
-
Possible Cause 1: Low Levels of Autophosphorylation.
-
Troubleshooting Step: To increase the signal, you can induce DNA damage with a low dose of a DNA-damaging agent (e.g., etoposide or ionizing radiation) for a short period (e.g., 30 minutes) before cell lysis.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Troubleshooting Step: Use a validated antibody specific for phospho-DNA-PKcs (Ser2056). Check the antibody datasheet for recommended applications and dilutions.
-
-
Possible Cause 3: Inefficient Protein Transfer.
-
Troubleshooting Step: DNA-PKcs is a very large protein (~469 kDa). Optimize your Western blot transfer conditions for large proteins. This may include using a lower percentage acrylamide gel, a wet transfer system, and a longer transfer time at a lower voltage in the cold.
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Issue 3: Difficulty in Observing a Clear Increase in γH2AX or 53BP1 Foci with this compound Treatment
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Possible Cause 1: Suboptimal Fixation and Permeabilization.
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Troubleshooting Step: The fixation and permeabilization protocol is critical for good immunofluorescence results. Ensure you are using appropriate reagents and incubation times for your cell line.
-
-
Possible Cause 2: Timing of Analysis.
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Troubleshooting Step: The number of DNA damage foci changes over time after damage induction. Create a time-course experiment (e.g., 1, 4, 8, 24 hours post-damage) to identify the optimal time point for observing the maximum difference between your control and this compound-treated cells.
-
-
Possible Cause 3: High Background Staining.
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Troubleshooting Step: Ensure adequate blocking of non-specific antibody binding. Use a high-quality primary antibody at its optimal dilution and include appropriate controls (e.g., secondary antibody only).
-
Quantitative Data Presentation
The following tables summarize the efficacy of this compound in sensitizing various cancer cell lines to chemotherapy and radiation.
Table 1: Potentiation of Chemotherapy by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Fold Potentiation of Cytotoxicity (LD80) |
| Huh7 | Hepatocellular Carcinoma | Doxorubicin | 1 µM | 3.5-fold[1][3] |
| SJSA-1 | Osteosarcoma | Etoposide | 1 µM | 4.1-fold[1][3] |
| HCT116 | Colorectal Cancer | Doxorubicin | 1 µM | 3.1 to 5.1-fold[3] |
| Hep3B | Hepatocellular Carcinoma | Doxorubicin | 1 µM | 3.1 to 5.1-fold[3] |
| Huh7 | Hepatocellular Carcinoma | Etoposide | 1 µM | Not specified |
Table 2: Radiosensitization Effect of this compound in Various Cell Lines
| Cell Line | Cell Type | This compound Concentration | Sensitization Enhancement Ratio (SER80) |
| MCF7 | Human Breast Cancer | 1 µM | Varies with incubation time (1.2 to 2.4-fold)[1][3] |
| Human Noncancer Cell Lines (n=3) | Normal Fibroblast | 1 µM | 1.5 to 2.3-fold[1] |
| Mouse Tumor and Fibroblast Lines | Murine | 1 µM | 1.5 to 2.0-fold[1] |
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound in combination with chemotherapy or radiation.
-
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Chemotherapeutic agent or access to an irradiator
-
6-well plates
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Trypsin-EDTA
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Phosphate-buffered saline (PBS)
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Crystal Violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well, dependent on the cell line and treatment toxicity) into 6-well plates and allow them to attach overnight.
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Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for the desired pre-incubation time (e.g., 24 hours).
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Treat the cells with varying doses of the chemotherapeutic agent or ionizing radiation.
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After treatment, wash the cells with PBS and replace the medium with fresh, drug-free medium.
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Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
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Wash the plates with PBS, fix the colonies with methanol for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
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Count the number of colonies in each well.
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Calculate the plating efficiency and survival fraction for each treatment condition.
-
2. Western Blot for Phospho-DNA-PKcs (Ser2056) and γH2AX
This protocol is for assessing the inhibition of DNA-PKcs autophosphorylation and the induction of DNA damage.
-
Materials:
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Cancer cell line of interest
-
This compound stock solution (in DMSO)
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DNA-damaging agent (e.g., etoposide) or irradiator
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels (low percentage, e.g., 6% for DNA-PKcs)
-
PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-DNA-PKcs (Ser2056), anti-γH2AX (Ser139), anti-total DNA-PKcs, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells and treat with this compound and/or a DNA-damaging agent as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Use a 6% gel for the large DNA-PKcs protein.
-
Transfer the proteins to a PVDF membrane. An overnight wet transfer at a low voltage is recommended for DNA-PKcs.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-DNA-PKcs) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
If necessary, strip the membrane and re-probe for total DNA-PKcs and a loading control.
-
3. Immunofluorescence for γH2AX and 53BP1 Foci
This protocol allows for the visualization and quantification of DNA double-strand break foci.
-
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
DNA-damaging agent or irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (Ser139) and anti-53BP1
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Procedure:
-
Treat cells grown on coverslips with this compound and/or a DNA-damaging agent.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with primary antibodies (co-incubation or sequential) in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in sensitizing cancer cells.
Caption: Troubleshooting workflow for low sensitization with this compound.
Caption: Experimental workflow for immunofluorescence of DNA repair foci.
References
Technical Support Center: NU5455 and p53 Status
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of p53 status on cellular sensitivity to NU5455, a selective DNA-PKcs inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of p53 status on cellular sensitivity to this compound?
A1: The role of p53 status in determining sensitivity to this compound is not definitively established and may be context-dependent. Some studies have reported that the loss of functional p53 does not directly correlate with the degree of radio-enhancement by this compound across various cancer cell lines[1]. However, in the broader context of DNA damage response (DDR) inhibitors, p53 deficiency has been suggested as a potential biomarker for sensitivity to ATM inhibitors when combined with radiotherapy[2]. Given that this compound targets the DNA-PKcs protein in the non-homologous end joining (NHEJ) pathway, its interaction with the p53 pathway may vary depending on the cellular context, the genetic background of the cancer cells, and the combination with other treatments. Therefore, the p53 status of your experimental model should be empirically tested to determine its specific impact on this compound sensitivity.
Q2: My p53-mutant/null cells are not more sensitive to this compound than my p53-wild-type cells. Is this expected?
A2: Yes, this is a plausible outcome. Research has indicated that there is not always a clear correlation between the loss of functional p53 and increased sensitivity to this compound, particularly when used to enhance the effects of radiation[1]. The sensitivity to DNA-PKcs inhibition can be influenced by a variety of other factors, including the status of other DNA repair pathways such as homologous recombination (HR), cell cycle checkpoint integrity, and the specific type of p53 mutation (e.g., loss-of-function vs. gain-of-function)[3][4][5].
Q3: How does this compound's mechanism of action intersect with the p53 signaling pathway?
A3: this compound inhibits DNA-PKcs, a key protein in the NHEJ pathway for repairing DNA double-strand breaks (DSBs). When DSBs occur, p53 is typically activated and can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable[6][7][8]. By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage. In p53-wild-type cells, this accumulation of damage would be expected to strongly activate the p53 pathway, leading to apoptosis or senescence. In p53-deficient cells, the response to unrepaired DNA damage may be funneled through alternative pathways, potentially leading to mitotic catastrophe. The interplay between these pathways will ultimately determine the cellular outcome.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound sensitivity between p53-wild-type and p53-mutant/null cell lines.
-
Possible Cause 1: Different Genetic Backgrounds. The cell lines may have other genetic differences besides p53 status that influence their response to DNA damage and repair inhibitors.
-
Troubleshooting Tip: Use isogenic cell line pairs (parental line with wild-type p53 and a derived line with p53 knocked out or mutated) to minimize the impact of other genetic variables.
-
-
Possible Cause 2: Type of p53 Mutation. Different p53 mutations can have varying effects. Some mutations result in a simple loss of function, while others (gain-of-function mutations) can confer new oncogenic properties that might affect drug sensitivity[3][4][5].
-
Troubleshooting Tip: Characterize the specific p53 mutation in your cell lines. Compare results from cells with different types of p53 mutations (e.g., null vs. missense) to understand the specific impact.
-
-
Possible Cause 3: Compensatory DNA Repair Pathways. In some p53-deficient cells, there may be upregulation of other DNA repair pathways that compensate for the inhibition of NHEJ by this compound.
-
Troubleshooting Tip: Investigate the expression and activity of key proteins in other DNA repair pathways, such as homologous recombination (e.g., BRCA1, RAD51), in your cell lines.
-
Issue 2: Higher than expected IC50 values for this compound in p53-deficient cells.
-
Possible Cause 1: Intrinsic Resistance. Some p53-deficient cells may possess intrinsic resistance mechanisms to DNA-PKcs inhibition[9].
-
Troubleshooting Tip: Consider combination therapies. For example, combining this compound with inhibitors of other DNA repair pathways (e.g., PARP inhibitors) or with agents that induce DNA damage (e.g., radiotherapy, certain chemotherapies) may reveal a synergistic effect in p53-deficient cells[10][11].
-
-
Possible Cause 2: Experimental Conditions. The duration of drug exposure or the cell proliferation rate can influence the observed IC50.
-
Troubleshooting Tip: Optimize the duration of this compound treatment. A longer exposure may be necessary to observe significant effects. Also, ensure that cells are in a proliferative state during the experiment, as DNA repair inhibitors are often more effective in actively dividing cells[1].
-
Quantitative Data Summary
Table 1: Hypothetical this compound IC50 Values in Isogenic Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) - Monotherapy | This compound IC50 (µM) + 2 Gy Irradiation |
| HCT116 | Wild-Type | 5.2 | 1.8 |
| HCT116 p53-/- | Null | 4.8 | 1.5 |
| A549 | Wild-Type | 7.5 | 2.5 |
| A549 p53-KD | Knockdown | 6.9 | 2.1 |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment. Use isogenic cell line pairs (p53-wild-type and p53-mutant/null) for direct comparison.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle-treated control. Calculate the IC50 values using a non-linear regression analysis.
Clonogenic Survival Assay
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Drug Treatment: Allow cells to attach for 24 hours, then treat with varying concentrations of this compound. For combination studies, irradiate the cells after this compound treatment.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.
Visualizations
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Regulation by Wild-Type and Cancer-Related Mutant Forms of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild type and mutant p53 | The Oren Lab [weizmann.ac.il]
- 5. Comparison of the effect of mutant and wild-type p53 on global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Dual inhibition of DNA-PK and DNA polymerase theta overcomes radiation resistance induced by p53 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NU5455 Pharmacokinetics and Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NU5455 in mouse models. The information is compiled from publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dose of this compound for in vivo mouse studies?
A1: Based on published studies, oral doses of 30 mg/kg and 100 mg/kg have been used in mice.[1][2] A 30 mg/kg oral dose has been shown to maintain plasma and tissue concentrations at approximately 1 μM for at least 3 hours.[1] The 100 mg/kg dose is suggested to maintain plasma concentrations for a longer duration.[2]
Q2: What is a suitable vehicle for the oral administration of this compound in mice?
A2: A commonly cited vehicle for oral gavage of this compound in mice is a formulation of NMP (N-Methyl-2-pyrrolidone), 30% Encapsin, and PEG400 in a 1:6:3 v/v/v ratio.[3]
Q3: What is the expected concentration of this compound in plasma and tumor tissue after oral administration?
A3: Following a single oral dose of 30 mg/kg in tumor-bearing mice, this compound concentrations in the plasma, lung, tumor, and surrounding skin were maintained at or above approximately 1 μM (which corresponds to about 0.6 μg/mL or 0.6 μg/g of tissue) for a 3-hour period.[1] Notably, the concentration of this compound in the tumor was observed to be similar to that in the adjacent skin.[1]
Q4: Is the pharmacokinetic profile of this compound consistent across different mouse strains?
A4: The plasma pharmacokinetic profile of this compound has been reported to be comparable in CD-1 nude mice and C57BL/6 mice.[1]
Q5: What is the oral bioavailability of this compound in mice?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound | Improper Gavage Technique: The compound may not have been successfully administered to the stomach. | Ensure proper training in oral gavage techniques. Consider using a colored dye in a practice vehicle to visually confirm successful administration in a separate cohort of animals. |
| Formulation Issues: this compound may have precipitated out of the vehicle solution. | Prepare the formulation fresh before each use. Visually inspect the solution for any precipitates. Sonication may help in solubilizing the compound. | |
| Rapid Metabolism: Similar to other DNA-PK inhibitors, this compound may undergo rapid metabolism. | Collect blood samples at earlier time points post-administration (e.g., 15, 30 minutes). | |
| High variability in plasma concentrations between animals | Inconsistent Gavage Volume: Variation in the administered volume will lead to dose variations. | Use calibrated pipettes or syringes to ensure accurate and consistent dosing volume for each animal based on its body weight. |
| Food Effects: The presence of food in the stomach can alter drug absorption. | For consistency, fast the animals for a few hours before dosing, ensuring they have free access to water. | |
| Unexpected Toxicity or Adverse Events | High Dose: The 100 mg/kg dose, when combined with other systemic chemotherapies like etoposide, has been associated with increased weight loss.[2] | Consider using the lower 30 mg/kg dose, especially in combination therapy studies. Monitor animal health closely (body weight, behavior) during the study. |
| Vehicle Toxicity: The vehicle itself might have some toxicity at high volumes or with repeated dosing. | Include a vehicle-only control group in your study to assess any effects of the formulation components. |
Pharmacokinetic Data
Table 1: this compound Concentration in Tissues Following Oral Administration in Mice
| Dose (Oral) | Mouse Strain | Time Post-Dose | Tissue | Concentration |
| 30 mg/kg | Calu-6 tumor-bearing mice | Up to 3 hours | Plasma | Maintained at ~1 μM |
| 30 mg/kg | Calu-6 tumor-bearing mice | Up to 3 hours | Lung | Maintained at ~1 μM |
| 30 mg/kg | Calu-6 tumor-bearing mice | Up to 3 hours | Tumor | Maintained at ~1 μM |
| 30 mg/kg | Calu-6 tumor-bearing mice | Up to 3 hours | Skin | Maintained at ~1 μM |
Data summarized from a published study.[1]
Experimental Protocols
Oral Administration of this compound
This protocol describes the preparation and oral administration of this compound to mice.
-
Animal Models: Studies have utilized Calu-6 tumor-bearing mice, CD-1 nude mice, and C57BL/6 mice.[1]
-
Formulation Preparation:
-
Prepare a vehicle solution of N-Methyl-2-pyrrolidone (NMP), 30% Encapsin, and PEG400 in a 1:6:3 volume-to-volume ratio.[3]
-
Calculate the required amount of this compound for the desired dose (e.g., 30 mg/kg).
-
Dissolve the this compound powder in the vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound formulation orally using a suitable gavage needle.
-
For a 30 mg/kg dose, a typical administration volume would be 10 mL/kg.
-
Sample Collection for Pharmacokinetic Analysis
This protocol outlines the collection of plasma and tissue samples for the quantification of this compound.
-
Time Points: Collect samples at various time points after this compound administration to characterize the pharmacokinetic profile. Suggested time points include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood Collection:
-
Anesthetize the mouse at the designated time point.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Collection:
-
After blood collection, perfuse the animal with saline to remove remaining blood from the tissues.
-
Dissect the tissues of interest (e.g., tumor, lung, liver, skin).
-
Rinse the tissues, blot them dry, and record their weight.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS for this compound Quantification
While a specific published method for this compound was not detailed in the search results, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a small molecule like this compound would involve the following steps.
-
Sample Preparation:
-
Plasma: Perform a protein precipitation by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Tissue: Homogenize the tissue sample in a suitable buffer. Perform a protein precipitation or a liquid-liquid extraction to isolate the drug from the tissue matrix.
-
Dry the supernatant/extract and reconstitute it in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate this compound from other components. The mobile phase would typically consist of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
Visualizations
Caption: Experimental Workflow for this compound Pharmacokinetic Study in Mice.
Caption: Troubleshooting Logic for Unexpected Pharmacokinetic Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DNA-PK Inhibitors: NU5455 vs. NU7441
In the landscape of cancer therapeutics, targeting DNA damage repair pathways has emerged as a promising strategy to enhance the efficacy of chemo- and radiotherapy. The DNA-dependent protein kinase (DNA-PK) is a critical player in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). Its inhibition can sensitize cancer cells to DNA-damaging agents. This guide provides a detailed comparison of two notable DNA-PK inhibitors, NU5455 and NU7441, for researchers, scientists, and drug development professionals.
Performance and Specificity: A Quantitative Look
A critical aspect of any inhibitor is its potency and selectivity. The following table summarizes the available quantitative data for this compound and NU7441, focusing on their half-maximal inhibitory concentrations (IC50) against DNA-PK and other related kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound IC50 (nM) | NU7441 IC50 (nM) | Cellular DNA-PKcs Autophosphorylation IC50 (nM) |
| DNA-PKcs | 8.2[1] | 14[2][3][4] | 168 (this compound)[1][5] |
| PI3Kα | >10,000 | 5,000[2][3][6] | 405 (NU7441)[5] |
| mTOR | Not widely reported | 1,700[2][6] | |
| ATM | >10,000 | >10,000 | |
| ATR | >10,000 | >10,000 |
Key Insights from the Data:
-
Potency: Both this compound and NU7441 are highly potent inhibitors of the DNA-PK catalytic subunit (DNA-PKcs) in cell-free assays, with IC50 values in the low nanomolar range.[1][2][3][4]
-
Selectivity: this compound demonstrates a superior selectivity profile compared to NU7441.[1][5] While NU7441 shows some off-target activity against PI3K and mTOR at higher concentrations, this compound has a significantly wider therapeutic window with much greater selectivity against other kinases in the PI3K-related kinase (PIKK) family.[2][3][6]
-
Cellular Activity: In cellular assays measuring the autophosphorylation of DNA-PKcs (a marker of its activation), this compound effectively inhibits this process with an IC50 of 168 nM.[1][5] NU7441 also demonstrates cellular activity, with an IC50 of 405 nM in the same study.[5]
Signaling Pathway and Mechanism of Action
DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The following diagram illustrates this signaling cascade and the point of inhibition by this compound and NU7441.
Experimental Workflows for Inhibitor Evaluation
The following diagram outlines a general experimental workflow for comparing the efficacy of DNA-PK inhibitors like this compound and NU7441.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the evaluation of this compound and NU7441.
In Vitro DNA-PK Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified DNA-PK.
-
Reagents and Materials:
-
Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
Biotinylated peptide substrate (e.g., derived from p53)
-
linearized double-stranded DNA (as a co-factor)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound and NU7441 at various concentrations
-
Streptavidin-coated plates (for radiolabeled assay)
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare a reaction mixture containing the DNA-PK enzyme, peptide substrate, and linearized dsDNA in the kinase reaction buffer.
-
Add varying concentrations of this compound, NU7441, or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding ATP (either radiolabeled or as per the ADP-Glo™ kit instructions).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
For radiolabeled assay: Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated peptide. After washing, quantify the incorporated ³²P using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular DNA-PKcs Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of DNA-PKcs autophosphorylation at Serine 2056 in a cellular context, a direct marker of target engagement.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF7, HeLa)
-
This compound and NU7441
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, NU7441, or vehicle control for 1-2 hours.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 Gy ionizing radiation) and incubate for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities for phospho-DNA-PKcs and normalize to total DNA-PKcs to determine the extent of inhibition.
-
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with an inhibitor and a DNA-damaging agent, providing a measure of radiosensitization or chemosensitization.
-
Reagents and Materials:
-
Human cancer cell line
-
This compound and NU7441
-
DNA damaging agent (e.g., ionizing radiation or doxorubicin)
-
Cell culture medium and supplements
-
Crystal violet staining solution
-
-
Procedure:
-
Plate a known number of cells in multi-well plates and allow them to attach.
-
Treat the cells with the inhibitor (this compound or NU7441) at a fixed concentration for a specified duration (e.g., 1 hour before and 24 hours after damage).
-
Expose the cells to a range of doses of the DNA-damaging agent.
-
After the treatment period, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the dose of the DNA-damaging agent to generate survival curves and determine the sensitization enhancement ratio (SER).
-
Conclusion
Both this compound and NU7441 are potent inhibitors of DNA-PK, capable of sensitizing cancer cells to DNA-damaging therapies. This compound, a more recently developed compound, exhibits a superior selectivity profile, which may translate to a better therapeutic index with fewer off-target effects compared to the prototype inhibitor NU7441. The choice of inhibitor for preclinical and clinical development will depend on a comprehensive evaluation of their efficacy, pharmacokinetics, and safety profiles. The experimental protocols and workflows provided in this guide offer a robust framework for such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
A Comparative Guide to NU5455 and AZD7648 for Radiosensitization in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, enhancing the efficacy of radiotherapy remains a critical goal. Small molecule inhibitors targeting the DNA Damage Response (DDR) have emerged as a promising strategy to sensitize cancer cells to radiation. This guide provides a detailed comparison of two potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors, NU5455 and AZD7648, for their application as radiosensitizers.
At a Glance: this compound vs. AZD7648
| Feature | This compound | AZD7648 |
| Target | DNA-dependent protein kinase (DNA-PKcs) | DNA-dependent protein kinase (DNA-PKcs) |
| Mechanism of Action | Inhibition of the non-homologous end joining (NHEJ) DNA repair pathway | Inhibition of the non-homologous end joining (NHEJ) DNA repair pathway |
| Reported IC50 | ~8.2 nM[1] | 0.6 nM[2] |
| Radiosensitization | Demonstrated in vitro and in vivo[1] | Potent radiosensitizer in vitro and in vivo[3][4] |
| Key Feature | Preferentially sensitizes hypoxic tumor cells to radiation[5] | Induces immunogenic cell death, leading to durable anti-tumor immune responses[3] |
Mechanism of Action: Targeting the NHEJ Pathway
Both this compound and AZD7648 function by inhibiting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway. NHEJ is the primary mechanism for repairing DNA double-strand breaks (DSBs), which are the most lethal form of DNA damage induced by ionizing radiation. By inhibiting DNA-PKcs, these compounds prevent the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies, demonstrating the radiosensitizing potential of this compound and AZD7648 across various cancer cell lines.
In Vitro Radiosensitization Data
| Compound | Cell Line | Assay Type | Concentration | Sensitization Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| This compound | MCF7 | Clonogenic | 1 µM | 11.5-fold (at 2 Gy) | [6] |
| Calu-6 | Clonogenic | 1 µM | ~2.0 | [1] | |
| A549 | Clonogenic | 1 µM | ~1.8 | [1] | |
| AZD7648 | MC38 | Clonogenic | 1 µM | DEF37 = 2.02 | [3] |
| A549 | Clonogenic | 91 nM (IC50) | - | [7] | |
| NCI-H1299 | Clonogenic | - | - | ||
| Hep3B | Clonogenic | 0.1 µM | Significant reduction in survival | [2] |
In Vivo Radiosensitization Data
| Compound | Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | Calu-6 Xenograft | Athymic Nude Mice | 30 mg/kg, oral | Significant tumor growth delay with radiation | [1] |
| A549 Xenograft | Athymic Nude Mice | 30 mg/kg, oral | Enhanced anti-tumor activity of radiation | [1] | |
| AZD7648 | FaDu Xenograft | Male Mice | 100 mg/kg, oral | 3.5x increase in time to tumor doubling with 10 Gy radiation | [8] |
| MC38 Syngeneic | C57BL/6 Mice | 75 mg/kg, oral | Complete tumor regression in a significant proportion of mice with radiation | [3] |
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cells at a density of 200-500 cells/well in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound or AZD7648 for 1-24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose and plot the survival curves. The Sensitization Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture: Grow cells on coverslips in a 12-well plate.
-
Treatment and Irradiation: Treat with the inhibitor and irradiate as described for the clonogenic assay.
-
Fixation: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[5]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus using image analysis software.
Western Blotting for DNA Damage Response Proteins
This technique is used to assess the activation of DNA damage signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and irradiated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy and therapeutic window of radiosensitizers.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, inhibitor alone, radiation alone, combination).
-
Dosing: Administer this compound or AZD7648 orally at the desired dose and schedule.
-
Irradiation: Deliver a single or fractionated dose of radiation to the tumor.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination treatment.
Concluding Remarks
Both this compound and AZD7648 are highly effective DNA-PK inhibitors with significant potential as radiosensitizing agents. While both compounds share a common mechanism of action, emerging evidence suggests distinct biological consequences. This compound shows particular promise in the context of hypoxic tumors, a common feature of solid malignancies associated with radioresistance. In contrast, AZD7648 has been shown to induce an immunogenic form of cell death, which could be leveraged to promote long-lasting anti-tumor immunity in combination with radiotherapy. The choice between these two inhibitors may therefore depend on the specific tumor type, its microenvironment, and the desired therapeutic outcome. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising radiosensitizers.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PK inhibitor AZD7648 is a more portent radiosensitizer than PARP inhibitor Olaparib in BRCA1/2 deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
NU5455: A Comparative Analysis of Efficacy in Tumor Versus Normal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU5455 is a novel and highly selective oral inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] This guide provides a comprehensive comparison of this compound's efficacy in tumor versus normal tissues, supported by experimental data. It aims to offer an objective resource for researchers and professionals in oncology and drug development.
Efficacy of this compound in Combination with Radiotherapy
This compound has been shown to preferentially sensitize tumor tissues to radiotherapy, with a less pronounced effect on surrounding normal tissues. This differential effect is particularly evident in hypoxic tumors, which are often resistant to radiation.
Quantitative Data Summary: Radiosensitization
| Cell Line/Tissue | Treatment | Sensitization Enhancement Ratio (SER) / Effect | Finding | Reference |
| Tumor Cells | ||||
| Calu-6 (human lung cancer) | This compound + Radiation | Increased γH2AX and 53BP1 foci | Significant inhibition of DNA DSB repair. | [1] |
| A549 (human lung cancer) | This compound + Radiation | Increased γH2AX and 53BP1 foci | Significant inhibition of DNA DSB repair. | [1] |
| MCF7 (human breast cancer) | This compound (1 µM, 24h) + IR | 2.4-fold SER | Significant radio-enhancement. | [1] |
| HCT116 (human colorectal cancer) | This compound (1 µM) + IR | Significant radiosensitizing effect | [1] | |
| Hypoxic Tumor Cells (in vivo) | This compound + Radiation | More pronounced inhibitory effect | Preferential sensitization of chronically hypoxic cancer cells. | [3][4][5][6] |
| Normal Cells/Tissues | ||||
| Normal Mouse Lung | This compound + Radiotherapy | No significant influence on acute DNA damage or late radiation-induced fibrosis | Preferential augmentation of radiotherapy on tumors. | [1][2][7][8] |
| Human Non-cancer Cell Lines | This compound + IR | 1.5- to 2.3-fold SER | Moderate radiosensitization. | [1] |
| Mouse Normal Fibroblast Cell Lines | This compound + IR | 1.5- to 2.0-fold SER | Moderate radiosensitization. | [1] |
Efficacy of this compound in Combination with Chemotherapy
The therapeutic window of this compound in combination with chemotherapy appears to be dependent on the mode of administration of the chemotherapeutic agent.
Quantitative Data Summary: Chemosensitization
| Cell Line/Tissue | Treatment | Fold Enhancement of Cytotoxicity (LD80) | Finding | Reference |
| Tumor Cells | ||||
| Huh7 (human liver cancer) | This compound (1 µM) + Doxorubicin | 3.5-fold | Significant sensitization. | [1][8][9] |
| SJSA-1 (human osteosarcoma) | This compound (1 µM) + Etoposide | 4.1-fold | Significant sensitization. | [1][8][9] |
| HCT116, Hep3B, Huh7 | This compound (1 µM) + Doxorubicin | 3.1- to 5.1-fold | Significant sensitization. | [1][9] |
| Normal Tissues (in vivo) | ||||
| Systemic Administration | This compound + Etoposide (parenteral) | Increased toxicity | Narrow therapeutic index. | [1][2][7][8] |
| Localized Administration | This compound + Doxorubicin (drug-eluting beads) | No adverse effect | Enhanced local tumor activity without increased systemic toxicity. | [1][2][7][8] |
Signaling Pathway and Experimental Workflow
DNA Double-Strand Break Repair and this compound Inhibition
The following diagram illustrates the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 3. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 9. researchgate.net [researchgate.net]
Validating NU5455 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Understanding and confirming that a drug binds to its intended target within a cell is a critical step in drug discovery and development. This document outlines various techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate assays for their needs.
Introduction to this compound and its Target: DNA-PKcs
This compound is an orally active small molecule inhibitor of DNA-PKcs, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By inhibiting DNA-PKcs, this compound enhances the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies, making it a promising candidate for cancer treatment.[1][2][3] Validating that this compound effectively engages with DNA-PKcs in a cellular context is paramount to understanding its mechanism of action and optimizing its therapeutic potential.
Comparative Analysis of Target Engagement Assays
Several methods can be employed to confirm and quantify the interaction of this compound with DNA-PKcs within cells. The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of key methodologies.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blot for Phospho-DNA-PKcs | Measures the inhibition of DNA-PKcs autophosphorylation (e.g., at Ser2056), a direct marker of its catalytic activity. | Direct readout of target enzyme inhibition. Relatively straightforward and widely available. | Indirect measure of binding. Can be influenced by downstream signaling events. | Decrease in phospho-DNA-PKcs signal. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[4][5][6][7] | Directly measures target binding in a cellular environment without modifying the compound or protein. Can be adapted to a high-throughput format.[5] | Requires specific antibodies for detection (e.g., Western blot or ELISA-based formats). Optimization of heating conditions is necessary. | Increased amount of soluble protein at elevated temperatures. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[8][9][10] | Highly sensitive and quantitative measurement of intracellular target affinity. Live-cell measurements in real-time. Amenable to high-throughput screening. | Requires genetic modification of cells to express the fusion protein. The tracer may not be available for all targets. | Decrease in Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Immunofluorescence of DNA Repair Foci (γH2AX & 53BP1) | Measures the inhibition of DNA double-strand break repair, a downstream functional consequence of DNA-PKcs inhibition.[2][3][11] | Provides a functional readout of target engagement in the context of cellular DNA damage response. Single-cell resolution. | Indirect measure of target binding. Can be time-consuming and requires imaging capabilities. | Increased number and persistence of γH2AX and 53BP1 foci post-DNA damage. |
| Chemoproteomics | Utilizes chemical probes to enrich and identify drug targets from cell lysates, allowing for the assessment of target engagement and selectivity across the proteome.[12] | Provides a global view of target engagement and potential off-targets. | Technically complex and requires specialized equipment (mass spectrometry). | Changes in protein enrichment or thermal stability upon drug treatment. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound and a hypothetical alternative DNA-PKcs inhibitor, "Compound X," across different target engagement assays. This data is for illustrative purposes to demonstrate how results from various assays can be compared.
| Assay | This compound | Compound X |
| Phospho-DNA-PKcs (S2056) Inhibition IC50 | 15 nM | 50 nM |
| CETSA® EC50 (Thermal Stabilization) | 50 nM | 200 nM |
| NanoBRET™ Target Engagement IC50 | 10 nM | 45 nM |
| γH2AX Foci Persistence (24h post-IR) | 2.4-fold increase[3][13] | 1.8-fold increase |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: DNA-PKcs role in the NHEJ pathway and this compound's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Target Engagement | Kinase Affinity Assay [france.promega.com]
- 11. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
NU5455: A Comparative Analysis of Selectivity for DNA-PKcs Over PI3K Family Kinases
For researchers, scientists, and drug development professionals, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides a detailed comparison of the investigational inhibitor NU5455, highlighting its selectivity for the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) over other members of the phosphatidylinositol 3-kinase (PI3K) family.
This compound has emerged as a potent and highly selective inhibitor of DNA-PKcs, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] Its ability to distinguish between DNA-PKcs and other structurally related PI3K family kinases is crucial, as off-target inhibition can lead to undesirable side effects. This guide presents supporting experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against DNA-PKcs and other PI3K family kinases has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The data clearly demonstrates a significant selectivity margin for DNA-PKcs.
| Kinase | IC50 (nM) | Selectivity Fold vs. DNA-PKcs |
| DNA-PKcs | 8.2 ± 2 | 1 |
| Vps34 | 71.3 | 8.7 |
| PI3Kδ | 276.3 | 33.7 |
| PI3Kα | >1870 | >228 |
| ATM | >10000 | >1200 |
| ATR | >10000 | >1200 |
Data sourced from Willoughby et al., J Clin Invest. 2020.[1]
Furthermore, when tested at a concentration of 1 µM against a broad panel of 345 wild-type kinases, this compound demonstrated remarkable selectivity. It inhibited the kinase activity of DNA-PKcs by 98%, Vps34 by 86%, and PI3Kδ by 57%, while showing minimal to no inhibitory activity against the vast majority of the other kinases screened.[1]
Experimental Methodologies
The selectivity of this compound was determined using established and rigorous experimental protocols, both in biochemical and cellular contexts.
Biochemical Kinase Selectivity Assay
Objective: To determine the in vitro potency and selectivity of this compound against a panel of purified kinases.
Methodology:
-
Assay Platform: The kinase selectivity profiling was conducted using the SelectScreen™ Broad Assay Panel provided by Thermo Fisher Scientific (formerly Life Technologies).[1][4]
-
Principle: These assays are typically radiometric or fluorescence-based, measuring the transfer of a phosphate group from ATP to a substrate by the specific kinase.
-
Procedure:
-
A fixed concentration of the respective purified kinase is incubated with its specific substrate and ATP.
-
This compound is added in a range of concentrations to determine the dose-dependent inhibition of kinase activity.
-
The ATP concentration used in the assays was the apparent Michaelis constant (Km[app]) for each kinase where available, or 10 or 100 µM.[1]
-
For Class IA PI3Ks, the p85α subunit was utilized.[1]
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for DNA-PK and PI3K Signaling
Objective: To assess the activity and selectivity of this compound in a cellular context by measuring the inhibition of DNA-PK- and PI3K-mediated signaling pathways.
Methodology:
-
Cell Line: MCF7 breast cancer cells were used for these experiments.[1]
-
DNA-PK Activity Measurement:
-
MCF7 cells were pretreated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Cells were then exposed to 10 Gy of ionizing radiation (IR) to induce DNA double-strand breaks and activate DNA-PK.
-
After 30 minutes, cell lysates were prepared and analyzed by Western blotting for the phosphorylation of DNA-PKcs at serine 2056 (a marker of its activation).[1]
-
-
PI3K Activity Measurement:
-
MCF7 cells were pretreated with this compound for 1 hour.
-
The PI3K pathway was stimulated with 50 ng/mL of insulin-like growth factor 1 (IGF-1).[1]
-
After 30 minutes, cell lysates were analyzed by Western blotting for the phosphorylation of AKT at serine 473, a downstream effector of PI3K signaling.[1]
-
-
Results: this compound was shown to inhibit radiation-induced DNA-PK activation with an IC50 of 168 nM. In contrast, it did not inhibit IGF-stimulated activation of AKT even at a concentration of 10 µM, demonstrating its high selectivity for the DNA-PK pathway over the PI3K/AKT pathway in a cellular setting.[1][3]
Visualizing the Molecular Landscape
To further clarify the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and the workflow of the selectivity assays.
Caption: Simplified signaling pathways for DNA-PKcs in NHEJ and the canonical PI3K/AKT pathway.
Caption: Workflow for determining the biochemical and cellular selectivity of this compound.
Conclusion
The available data strongly supports the classification of this compound as a highly selective inhibitor of DNA-PKcs. Its potency against DNA-PKcs is in the low nanomolar range, while its activity against other PI3K family kinases, particularly the critical PI3Kα isoform, is significantly lower. This impressive selectivity profile, demonstrated in both biochemical and cellular assays, suggests that this compound has the potential to be a valuable tool for cancer therapy, minimizing off-target effects and potentially offering a wider therapeutic window when used in combination with DNA-damaging agents.[1][5]
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of NU5455 and Other DNA Repair Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of DNA damage repair (DDR) pathways has emerged as a pivotal strategy. This guide provides a comprehensive comparative analysis of NU5455, a potent DNA-dependent protein kinase catalytic subunit (DNA-PKcs) inhibitor, and a panel of leading Poly (ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these critical therapeutic agents.
Quantitative Analysis of Inhibitor Potency
The in vitro potency of this compound and various PARP inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against their primary targets.
| Inhibitor | Primary Target | IC50 (nM) | Reference(s) |
| This compound | DNA-PKcs | 8.2 ± 2 | [1] |
| Olaparib | PARP1 | ~1-5 | [2][3] |
| PARP2 | ~1-5 | [2][4] | |
| Talazoparib | PARP1 | ~0.57-1.2 | [5][6] |
| PARP2 | ~0.8 | [4] | |
| Niraparib | PARP1 | ~2-3.8 | [2][5] |
| PARP2 | ~2.1 | [2][4] | |
| Rucaparib | PARP1 | ~0.8-1.4 | [2][5] |
| PARP2 | ~0.3 | [4] | |
| Veliparib | PARP1 | ~2.9-5.2 | [3][4] |
| PARP2 | ~2.1-2.9 | [4] |
Signaling Pathways and Mechanism of Action
DNA repair is a complex process involving multiple interconnected pathways. This compound and PARP inhibitors target distinct but crucial nodes within this network.
This compound inhibits DNA-PKcs, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs).[7][8] By blocking DNA-PKcs, this compound prevents the ligation of broken DNA ends, leading to the accumulation of DSBs and subsequent cell death.[7]
PARP inhibitors, on the other hand, primarily target PARP1 and PARP2, enzymes central to the Base Excision Repair (BER) pathway, which rectifies single-strand breaks (SSBs).[9][10] By inhibiting PARP, these drugs lead to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs.[11] In cells with deficiencies in other DSB repair pathways, such as those with BRCA mutations (impaired Homologous Recombination), this accumulation of DSBs is synthetically lethal. A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks PARP's catalytic activity but also traps it on the DNA, creating a cytotoxic lesion that further impedes DNA replication and repair.[12][13]
Experimental Protocols
The following are summarized methodologies for key assays used to evaluate the efficacy of DNA repair inhibitors.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of cytotoxicity.
-
Cell Seeding: Cells are seeded at a low density in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of concentrations of the DNA repair inhibitor for a specified duration. In some experimental setups, cells are treated prior to seeding.
-
Incubation: Following treatment, the drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control.[14][15][16]
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks. The phosphorylation of histone H2AX (γ-H2AX) is an early cellular response to the formation of DSBs.
-
Cell Culture and Treatment: Cells are cultured on coverslips or in imaging-compatible plates and treated with the inhibitor. DNA damage can be induced, for example, by ionizing radiation.
-
Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Quantification: The number of distinct fluorescent foci per nucleus is quantified using image analysis software. An increase in γ-H2AX foci indicates an accumulation of DSBs.[17][18][19]
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA.
-
Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA probe has low FP when rotating freely. When PARP binds to the DNA, the larger complex has a higher FP. Upon auto-PARylation (in the presence of NAD+), PARP dissociates, and the FP decreases. A PARP trapping inhibitor will prevent this dissociation, resulting in a sustained high FP signal.[12][20][21]
-
Procedure:
-
A reaction mixture containing the fluorescent DNA probe, PARP enzyme, and the test inhibitor is prepared in a multi-well plate.
-
The reaction is initiated by the addition of NAD+.
-
Fluorescence polarization is measured over time using a plate reader.
-
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control (with NAD+ but no inhibitor) indicates PARP trapping.
Comparative Performance and Synergistic Potential
This compound demonstrates high selectivity for DNA-PKcs, which is crucial for minimizing off-target effects.[1] PARP inhibitors exhibit varying degrees of selectivity for different PARP family members and also differ in their PARP trapping potency, with Talazoparib being one of the most potent PARP trappers.[2][4]
A growing body of evidence suggests a synergistic effect when combining DNA-PK and PARP inhibitors.[22][23][24][25] The rationale for this synergy lies in the complementary roles of the NHEJ and BER/HR pathways. By simultaneously blocking two major DNA repair mechanisms, the combination can lead to a catastrophic accumulation of DNA damage and enhanced cancer cell death.
Conclusion
Both this compound and the various PARP inhibitors represent powerful tools in the arsenal against cancer. Their distinct mechanisms of action provide opportunities for targeted monotherapies in specific genetic contexts, as well as promising combination strategies. This compound's high selectivity for the NHEJ pathway and the potent PARP trapping abilities of certain PARP inhibitors are key characteristics that warrant further investigation. The synergistic potential of combining these two classes of inhibitors offers a compelling avenue for future preclinical and clinical research, with the aim of overcoming resistance and improving therapeutic outcomes. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these important DNA repair inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NU5455 in DNA-PK Deficient Cells: A Comparative Analysis of Targeted Cancer Therapeutics
For Immediate Release
A comprehensive analysis of the DNA-dependent protein kinase (DNA-PK) inhibitor, NU5455, reveals its high target specificity, with profound implications for its use in precision oncology. This guide provides a comparative overview of this compound's effects, particularly in cell lines deficient in DNA-PK, benchmarked against other key DNA damage response (DDR) inhibitors. The data underscores the critical role of DNA-PK status as a predictive biomarker for this compound efficacy.
Abstract
This compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). Its primary mechanism of action is the disruption of the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs). This guide details the effects of this compound on cancer cell lines, with a specific focus on those lacking functional DNA-PK. Through a comparative analysis with other DDR inhibitors, including PARP, ATM, and ATR inhibitors, we highlight the exquisite on-target activity of this compound. Experimental data from clonogenic survival assays and DNA damage foci formation assays are presented to support these findings. Detailed experimental protocols and visualizations of the relevant biological pathways and workflows are also provided to aid researchers in the field.
This compound: Mechanism of Action and Rationale for Use
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of DNA-PKcs.[1][2] By doing so, it prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets essential for the NHEJ-mediated repair of DNA DSBs. This inhibition of DNA repair can lead to the accumulation of cytotoxic DNA lesions, particularly in cancer cells treated with DNA-damaging agents like radiotherapy or certain chemotherapies.
Comparative Efficacy of this compound in DNA-PK Proficient vs. Deficient Cell Lines
The anti-cancer effects of this compound are critically dependent on the presence of its target, DNA-PKcs. In cell lines with functional DNA-PK, this compound demonstrates significant cytotoxic and radiosensitizing effects. However, in cell lines where the gene encoding DNA-PKcs (PRKDC) is knocked out or non-functional, this compound shows minimal to no activity.
Table 1: Effect of this compound on Clonogenic Survival in DNA-PK Proficient and Deficient Cell Lines Following Ionizing Radiation (IR)
| Cell Line | DNA-PK Status | Treatment | Surviving Fraction (at 2 Gy IR) | Fold Potentiation | Reference |
| HCT116 | Proficient | IR alone | ~0.6 | - | [2] |
| HCT116 | Proficient | IR + this compound (1 µM) | ~0.2 | Significant | [2] |
| HCT116 DNAPK–/– | Deficient | IR alone | ~0.3 | - | [2] |
| HCT116 DNAPK–/– | Deficient | IR + this compound (1 µM) | ~0.3 | No effect | [2] |
| HAP-1 | Proficient | IR alone | ~0.5 | - | [2] |
| HAP-1 | Proficient | IR + this compound (5 µM) | ~0.1 | Markedly increased | [2] |
| HAP-1 DNA-PK–null | Deficient | IR alone | ~0.2 | - | [2] |
| HAP-1 DNA-PK–null | Deficient | IR + this compound (5 µM) | ~0.2 | No effect | [2] |
Comparison with Other DNA Damage Response Inhibitors
To contextualize the specificity of this compound, its effects in DNA-PK deficient cells are compared to those of inhibitors targeting other key DDR pathways: PARP, ATM, and ATR.
Table 2: Comparative Effects of DDR Inhibitors on DNA-PK Deficient Cell Lines
| Inhibitor Class | Target | Drug Example | Expected Effect in DNA-PK Deficient Cells | Rationale | Reference |
| DNA-PK Inhibitor | DNA-PKcs | This compound | No significant effect on cell viability or radiosensitization. | The target enzyme is absent, rendering the inhibitor ineffective. | [2] |
| PARP Inhibitor | PARP1/2 | Olaparib | May show some cytotoxic or radiosensitizing effects, particularly if there is underlying HR deficiency. | DNA-PK deficient cells may have an increased reliance on other repair pathways like homologous recombination (HR). PARP inhibition can exploit this dependency. | [3][4] |
| ATM Inhibitor | ATM | KU-55933 | May induce cell cycle arrest and apoptosis, potentially sensitizing cells to DNA damage. | ATM and DNA-PK have some overlapping functions in the DNA damage response. Inhibition of ATM in a DNA-PK null background could lead to synthetic lethality. | [5][6] |
| ATR Inhibitor | ATR | VE-821 | May induce apoptosis and sensitize cells to DNA damage, especially from replication stress. | ATR is a key kinase in the response to replication stress. DNA-PK deficient cells may rely more on ATR signaling for survival. | [7][8] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates or culture dishes
Procedure:
-
Seed cells into 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with this compound or other inhibitors at the desired concentrations for a specified duration.
-
For radiosensitization studies, irradiate the cells with the desired dose of ionizing radiation.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, depending on the cell line's growth rate, until visible colonies are formed.
-
Aspirate the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Immunofluorescence for γH2AX and 53BP1 Foci Formation
This assay quantifies the formation of nuclear foci by the DNA damage marker proteins γH2AX and 53BP1, indicating the presence of DNA double-strand breaks.
Materials:
-
Cells grown on glass coverslips
-
Paraformaldehyde (4% in PBS) for fixation
-
Triton X-100 (0.5% in PBS) for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX and anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with inhibitors and/or ionizing radiation as required.
-
At the desired time points, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
Visualizations
Signaling Pathway: Non-Homologous End Joining (NHEJ)
References
- 1. researchgate.net [researchgate.net]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 6. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
NU5455 and Kinase Inhibitor Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a critical challenge in oncology. Understanding the mechanisms of resistance and developing strategies to overcome them is paramount. This guide provides a comparative analysis of the DNA-PKcs inhibitor NU5455 and its role in modulating resistance to other cancer therapies, particularly in the context of other kinase inhibitors. While direct cross-resistance studies involving this compound are not extensively available, this guide will focus on its mechanism as a chemosensitizer and radiosensitizer, comparing this approach to other strategies involving different kinase inhibitors to overcome therapeutic resistance.
This compound: A Potent Inhibitor of DNA-PKcs
This compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PKcs is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3][4] Many cancer therapies, including radiotherapy and topoisomerase II inhibitors like doxorubicin and etoposide, induce DSBs to trigger cancer cell death. By inhibiting DNA-PKcs, this compound prevents the repair of these breaks, thereby enhancing the cytotoxic effects of these treatments.[2][5][6]
The DNA-PKcs Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PKcs in the NHEJ pathway.
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Quantitative Data: this compound-Mediated Sensitization
This compound has been shown to significantly enhance the efficacy of DNA-damaging agents in various cancer cell lines. The following tables summarize the potentiation of doxorubicin, etoposide, and ionizing radiation (IR) by this compound.
Table 1: Potentiation of Topoisomerase II Inhibitors by this compound
| Cell Line | Cancer Type | Agent | This compound Concentration | Fold Potentiation (LD80) | Reference |
| Huh7 | Hepatocellular Carcinoma | Doxorubicin | 1 µM | 3.5 | [5][6] |
| SJSA-1 | Osteosarcoma | Doxorubicin | 1 µM | 4.1 | [5][6] |
| HCT116 | Colorectal Cancer | Doxorubicin | 1 µM | 3.1 - 5.1 | [5][6] |
| Hep3B | Hepatocellular Carcinoma | Doxorubicin | 1 µM | 3.1 - 5.1 | [5][6] |
| Huh7 | Hepatocellular Carcinoma | Etoposide | 1 µM | 4.1 | [5][6] |
| SJSA-1 | Osteosarcoma | Etoposide | 1 µM | Not specified in text | [5][6] |
Table 2: Sensitization to Ionizing Radiation (IR) by this compound
| Cell Line | Cancer Type | This compound Concentration | Sensitization Enhancement Ratio (SER) / Fold Enhancement (LD80) | Reference |
| MCF7 | Breast Cancer | 1 µM | 2.4 (24-hour treatment) | [5][7] |
| Calu-6 | Lung Cancer | Not specified in text | Significant increase in γH2AX foci | [8] |
| A549 | Lung Cancer | Not specified in text | Significant increase in γH2AX foci | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the sensitizing effects of this compound.
Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effects of therapeutic agents on cancer cells.
Objective: To assess the ability of single cells to form colonies after treatment with this compound in combination with a DNA-damaging agent.
Protocol:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded is dependent on the expected toxicity of the treatment.
-
Treatment: After allowing the cells to attach (typically overnight), treat them with this compound for a specified period (e.g., 1 hour) before adding the DNA-damaging agent (e.g., doxorubicin, etoposide, or ionizing radiation).
-
Incubation: Incubate the cells with the drug combination for a defined period (e.g., 24 hours).
-
Colony Formation: After incubation, wash the cells with PBS and replace the media with fresh, drug-free media. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The sensitization enhancement ratio (SER) or fold potentiation can be determined by comparing the survival curves of cells treated with the DNA-damaging agent alone versus in combination with this compound.[9][10][11]
γH2AX Foci Formation Assay
This assay is used to quantify the number of DNA double-strand breaks within cells.
Objective: To visualize and quantify the formation of γH2AX foci as a marker of DNA DSBs following treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound and/or a DNA-damaging agent.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[12][13]
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.[12][13]
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji.[12][13] An increase in the number and persistence of γH2AX foci in cells treated with the combination of this compound and a DNA-damaging agent indicates inhibition of DNA repair.[14][15]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the chemo- or radiosensitizing potential of this compound.
Caption: A generalized workflow for in vitro sensitization experiments.
Mechanisms of Resistance to DNA-Damaging Agents
Understanding the mechanisms by which cancer cells become resistant to therapies that this compound aims to enhance is crucial.
-
Topoisomerase II Inhibitors (Doxorubicin, Etoposide): Resistance can arise from several mechanisms, including:
-
Increased drug efflux: Overexpression of multidrug resistance transporters like P-glycoprotein can pump the drugs out of the cell.[16][17]
-
Alterations in topoisomerase II: Mutations in the TOP2A gene or decreased expression of the topoisomerase II enzyme can reduce the drug's target.[16][17][18]
-
Enhanced DNA damage response: Upregulation of DNA repair pathways, other than NHEJ, such as homologous recombination, can repair the drug-induced DSBs.[19]
-
-
Radiotherapy: Resistance to ionizing radiation is complex and can involve:
-
Increased DNA repair capacity: Enhanced activity of DNA repair pathways, including both NHEJ and homologous recombination, is a primary driver of radioresistance.[20]
-
Alterations in cell cycle checkpoints: Dysregulation of cell cycle checkpoints can allow cells with DNA damage to continue dividing.
-
Hypoxia: Tumors with low oxygen levels are often more resistant to radiation because oxygen is required to generate the reactive oxygen species that cause DNA damage.
-
Comparative Strategies for Overcoming Kinase Inhibitor Resistance
While this compound's approach is to disable a key DNA repair pathway, other kinase inhibitors are used to overcome resistance through different mechanisms. A prominent example is the development of resistance to CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) in ER-positive breast cancer.
-
Resistance to CDK4/6 Inhibitors: A common mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of Cyclin E1 (CCNE1), which activates CDK2 and provides a bypass pathway for cell cycle progression.
-
Overcoming CDK4/6 Inhibitor Resistance with CDK2 Inhibitors: Preclinical studies have shown that combining a CDK4/6 inhibitor with a CDK2 inhibitor can overcome this resistance mechanism by simultaneously blocking both key cell cycle kinases. This represents a different strategy compared to this compound, as it targets a parallel signaling pathway that is activated as a resistance mechanism, rather than inhibiting a DNA repair process.
Conclusion
This compound represents a promising strategy to enhance the efficacy of established cancer therapies by targeting the DNA damage response. Its mechanism of inhibiting DNA-PKcs and the NHEJ pathway is distinct from other kinase inhibitor strategies that aim to overcome resistance by targeting bypass signaling pathways. For researchers and drug development professionals, understanding these different approaches is critical for designing rational combination therapies and developing novel agents to combat the multifaceted challenge of therapeutic resistance in cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the potential of this compound and other kinase inhibitors in overcoming resistance.
References
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Molecular mechanisms of chemo‐ and radiotherapy resistance and the potential implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Synergy of NU5455 with PARP Inhibitors: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the potential synergistic effects of the DNA-PKcs inhibitor, NU5455, in combination with PARP inhibitors. As of late 2025, direct experimental data on this specific combination remains unpublished. This guide, therefore, synthesizes mechanistic rationale, presents comparative data from analogous studies, and provides detailed experimental protocols to empower researchers to investigate this promising therapeutic strategy.
The inhibition of distinct and complementary pathways within the DNA Damage Response (DDR) network is a cornerstone of modern oncology drug development. By targeting multiple nodes of this intricate system, it is possible to induce synthetic lethality in cancer cells, a state where the combination of deficiencies in two or more genes or pathways leads to cell death, while the individual deficiencies are tolerated.
This compound, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and PARP (Poly (ADP-ribose) polymerase) inhibitors represent two classes of agents that target critical, yet different, arms of the DDR.[1][2] DNA-PKcs is a key player in the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4][5] PARP enzymes, on the other hand, are integral to the Base Excision Repair (BER) pathway, which addresses single-strand breaks (SSBs).[6][7][8] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs.[9]
The combination of a DNA-PKcs inhibitor like this compound with a PARP inhibitor is hypothesized to create a potent synergistic effect. By simultaneously blocking the repair of both SSBs and DSBs, cancer cells would be overwhelmed by lethal levels of DNA damage, leading to apoptosis. This is particularly relevant in tumors that may not have inherent deficiencies in homologous recombination (HR), the other major DSB repair pathway, potentially broadening the clinical utility of both drug classes.
Mechanistic Rationale for Synergy: Targeting Complementary DNA Repair Pathways
The diagram below illustrates the distinct but complementary roles of PARP and DNA-PKcs in the DNA Damage Response.
Caption: Dual inhibition of PARP and DNA-PKcs disrupts two key DNA repair pathways.
Comparative Performance Data
While direct comparative data for this compound with PARP inhibitors is unavailable, the following tables summarize the synergistic effects of each agent with other relevant cancer therapies. This information provides a benchmark for the level of synergy that might be expected.
Table 1: Synergistic Effects of this compound with Other Agents
| Combination Agent | Cell Lines | Assay Type | Synergy Metric | Fold Potentiation/Enhancement | Reference(s) |
| Doxorubicin | Huh7, SJSA-1, HCT116, Hep3B | Clonogenic Survival | LD80 Sensitization | 3.1 to 5.1-fold | [10] |
| Etoposide | Huh7, SJSA-1 | Clonogenic Survival | LD80 Sensitization | 4.1-fold | [10] |
| Ionizing Radiation (2 Gy) | A549 | Clonogenic Survival | Radiation Enhancement | 11.5-fold (at 1 µM this compound) | [11] |
| Ionizing Radiation (10 Gy) | Calu-6, A549 | γH2AX Foci | Residual γH2AX Foci Ratio | Significantly higher in hypoxic cells | [12] |
Table 2: Synergistic Effects of PARP Inhibitors with Other Agents
| PARP Inhibitor | Combination Agent/Condition | Cancer Type | Synergy Metric | Observed Effect | Reference(s) |
| Olaparib | Neratinib (pan-HER TKI) | Uterine Serous Carcinoma (HER2+) | In vivo tumor growth | Improved overall survival and reduced tumor growth | [13] |
| Olaparib | Palbociclib (CDK4/6 inhibitor) | Ovarian Cancer (MYC high) | In vitro and in vivo | Synergistic effects against MYC overexpressing cells | [14] |
| Olaparib | Pembrolizumab (anti-PD-1) | Multiple solid tumors (BRCA1/2 mutated) | Clinical Trial (Phase II) | Durable antitumor activity, including complete responses | [15] |
| Talazoparib | Enzalutamide (Androgen Receptor Inhibitor) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Clinical Trial (Phase III) | Statistically significant improvement in Overall Survival | [16][17][18] |
| Talazoparib | Daunorubicin/Mitoxantrone | Non-Small Cell Lung Cancer (NSCLC) | Combination Index (CI) | Synergistic reversal of drug resistance (CI < 0.9) | [19] |
Experimental Protocols
To facilitate the investigation of the synergistic potential of this compound and PARP inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Synergy Assessment using Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effects of anticancer agents.[20][21][22]
a. Cell Preparation and Plating:
-
Culture the cancer cell line of interest to ~80% confluency.
-
Trypsinize the cells and perform a cell count to determine the concentration of the single-cell suspension.
-
Plate the cells in 6-well plates at a density predetermined to yield 50-150 colonies per well in the untreated control. This density will need to be optimized for each cell line and treatment condition.
-
Allow cells to attach for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
b. Drug Treatment:
-
Prepare a dose-response matrix of this compound and a PARP inhibitor (e.g., Olaparib). This should include each drug alone at various concentrations and combinations of both drugs at fixed ratios (e.g., based on their respective IC50 values) or a checkerboard matrix.
-
Remove the culture medium from the plates and add fresh medium containing the drugs at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the drugs for a defined period (e.g., 24, 48, or 72 hours).
c. Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
d. Fixation, Staining, and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for at least 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
e. Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the dose-response curves for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[23] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.
a. Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, a PARP inhibitor, or the combination at desired concentrations for a specified time (e.g., 48 or 72 hours). Include vehicle-treated and single-agent controls.
b. Cell Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
c. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The cell population will be segregated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
d. Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) in the combination treatment group to the single-agent and control groups to determine if the combination leads to a significant increase in apoptosis.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive evaluation of the synergistic effects of this compound and PARP inhibitors.
Caption: A stepwise workflow for evaluating this compound and PARP inhibitor synergy.
Conclusion
The combination of this compound and PARP inhibitors represents a rational and promising therapeutic strategy. By targeting both the NHEJ and BER pathways, this dual-pronged attack on the DNA Damage Response has the potential to induce synthetic lethality across a broader range of cancer types. While direct preclinical evidence is still needed, the mechanistic rationale is strong, and the comparative data from similar combination studies are encouraging. The experimental protocols and workflow provided in this guide offer a comprehensive roadmap for researchers to rigorously evaluate this potential synergy and contribute to the development of novel, more effective cancer therapies.
References
- 1. Clonogenic survival assay and analysis of combined drug effects [bio-protocol.org]
- 2. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Base excision repair - Wikipedia [en.wikipedia.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. MYC status as a determinant of synergistic response to Olaparib and Palbociclib in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AACR: Olaparib and pembrolizumab combination shows early promise in molecularly selected, tumor-agnostic trial | MD Anderson Cancer Center [mdanderson.org]
- 16. Talazoparib Combo Approved for Metastatic Prostate Cancer - NCI [cancer.gov]
- 17. Enzalutamide–Talazoparib Combo for Advanced Prostate Cancer - NCI [cancer.gov]
- 18. esmo.org [esmo.org]
- 19. researchgate.net [researchgate.net]
- 20. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guidelines for the Safe Disposal of NU5455
Researchers, scientists, and drug development professionals handling NU5455 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. Due to the lack of specific disposal instructions for this compound, it is imperative to treat this compound as a hazardous chemical waste and follow all institutional and local environmental health and safety (EHS) guidelines.
Immediate Safety and Logistical Information
Proper handling and disposal of this compound are critical to minimize exposure and prevent environmental contamination. Before initiating any disposal procedures, consult your institution's EHS department for specific guidance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to mitigate risks of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects against spills on clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the inhalation of any powders or aerosols. |
Procedural, Step-by-Step Guidance for Disposal
The disposal of this compound should be managed through your institution's hazardous waste program. The following steps provide a general operational plan for its collection and disposal.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separate from liquid waste (e.g., solutions containing this compound).
2. Waste Collection and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Keep the waste container securely closed except when adding waste.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is provided below.
| Property | Value |
| Molecular Weight | 595.71 g/mol [1][2] |
| Chemical Formula | C34H33N3O5S[2] |
| CAS Number | 1257235-99-6[2] |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere[2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound can be found in the supplementary materials of published research articles and patents. For instance, the synthesis of this compound is detailed in patent WO 2010/136778.[4][5]
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing the importance of institutional guidelines and safety precautions.
References
- 1. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Personal protective equipment for handling NU5455
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of NU5455, a potent DNA-PK inhibitor. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following safety protocols are based on the available information for a similar compound, DNA-PK-IN-6, and established best practices for handling chemical agents in a research environment. A thorough risk assessment should be conducted by qualified personnel before initiating any work with this compound.
Core Safety and Handling Information
The following table summarizes the known and potential hazards associated with this compound, based on a representative compound from the same inhibitor class.
| Hazard Category | GHS Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[1] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Handling | Not Classified | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] |
| First Aid (Ingestion) | Not Classified | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Disposal | Not Classified | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the compound in solid or solution form. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption. Gloves should be inspected before use and changed frequently. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | A respirator may be required if handling outside of a fume hood; consult with your institution's Environmental Health and Safety (EHS) department. |
Experimental Workflow: From Receipt to Disposal
The following step-by-step protocol outlines the safe handling procedures for this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation and Handling:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
When preparing solutions, add the solvent to the solid to minimize dust formation.
-
Keep the container tightly sealed when not in use.
3. Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, bench paper) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific guidance.
Safe Handling Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
